Silibinin B
Description
Properties
IUPAC Name |
(2R,3R)-3,5,7-trihydroxy-2-[(2S,3S)-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22O10/c1-32-17-6-11(2-4-14(17)28)24-20(10-26)33-16-5-3-12(7-18(16)34-24)25-23(31)22(30)21-15(29)8-13(27)9-19(21)35-25/h2-9,20,23-29,31H,10H2,1H3/t20-,23-,24-,25+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBFKMXJBCUCAI-WAABAYLZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@H]2[C@@H](OC3=C(O2)C=C(C=C3)[C@@H]4[C@H](C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30858697 | |
| Record name | Silibinin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65666-07-1, 142797-34-0 | |
| Record name | Silymarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065666071 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silibinin B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142797340 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silibinin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SILIBININ B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/853OHH1429 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Silibinin B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Silibinin, a key bioactive constituent of milk thistle extract (silymarin), is a complex flavonolignan with significant therapeutic potential. It exists as a pair of diastereomers, Silibinin A and Silibinin B, which exhibit distinct physicochemical and pharmacological properties. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound. It includes detailed information on its nomenclature, molecular characteristics, and stereochemical configuration, supported by quantitative data, experimental methodologies, and visual representations of its biosynthetic and signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of this compound for therapeutic applications.
Chemical Structure and Nomenclature
This compound is a flavonolignan formed through the oxidative coupling of taxifolin (a flavonoid) and coniferyl alcohol (a phenylpropanoid).[1] Its chemical structure is characterized by a benzopyranone ring system linked to a benzodioxane moiety.
Table 1: Chemical Identification of this compound
| Identifier | Value | Reference |
| IUPAC Name | (2R,3R)-2-[(2S,3S)-2,3-dihydro-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-1,4-benzodioxin-6-yl]-2,3-dihydro-3,5,7-trihydroxy-4H-1-benzopyran-4-one | [2] |
| Molecular Formula | C₂₅H₂₂O₁₀ | [3] |
| CAS Number | 142797-34-0 | [4] |
| Synonyms | Silybin B, this compound | [4] |
Stereochemistry
The stereochemistry of this compound is crucial to its biological activity. It possesses four chiral centers, leading to its diastereomeric relationship with Silibinin A. The absolute configuration of the chiral centers in this compound has been determined to be 2R, 3R, 10S, 11S. This specific spatial arrangement of atoms distinguishes it from Silibinin A, which has a 2R, 3R, 10R, 11R configuration. The differing stereochemistry at the C-10 and C-11 positions in the 1,4-benzodioxane ring is the key structural difference between the two diastereomers.
Logical Relationship of Silibinin Stereoisomers
Caption: Diagram illustrating the relationship between Silibinin and its diastereomers.
Physicochemical Properties
The physical and chemical properties of this compound are important for its handling, formulation, and pharmacokinetic profile.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 482.44 g/mol | |
| Melting Point | 158-160 °C | |
| Optical Rotation [α]D²³ | -1.07° (c 0.28, acetone) | |
| Appearance | Yellow grain crystals (from MeOH–H₂O) | |
| Solubility | Poorly soluble in water; soluble in acetone, DMF, THF; poorly soluble in ethanol and methanol. |
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques. While the ¹H and ¹³C NMR spectra of Silibinin A and B are very similar, subtle differences can be observed.
Table 3: Selected ¹H and ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |
| H-2 | 5.02 (d, J=7.8 Hz) | 83.1 | |
| H-3 | 4.59 (d, J=7.8 Hz) | 71.5 | |
| H-10 | 4.98 (d, J=7.9 Hz) | 78.8 | |
| H-11 | 4.25 (m) | 71.9 | |
| C-4 | - | 197.6 | |
| C-5 | - | 163.7 | |
| C-7 | - | 167.3 | |
| C-9 | - | 162.8 |
Note: NMR data can vary slightly depending on the solvent and experimental conditions.
Experimental Protocols
Separation of Silibinin Diastereomers by High-Performance Liquid Chromatography (HPLC)
The most common method for separating Silibinin A and this compound is reversed-phase HPLC.
Objective: To isolate pure this compound from a mixture of silybin diastereomers.
Materials:
-
Silibinin standard (mixture of A and B)
-
HPLC grade methanol, acetonitrile, water, and acetic acid
-
C18 reversed-phase HPLC column (e.g., 5 µm, 150 mm x 4.6 mm)
-
HPLC system with a UV detector
Methodology:
-
Sample Preparation: Dissolve the silibinin mixture in a suitable solvent, such as methanol or tetrahydrofuran, to a known concentration.
-
Mobile Phase Preparation: A common mobile phase is a gradient of methanol and water containing a small percentage of acetic acid (e.g., 1%). An example gradient could be: 0-25 min, 35-45% methanol in 1% aqueous acetic acid.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase, 5 µm, 150 mm x 4.6 mm.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 288 nm.
-
Injection Volume: 10-20 µL.
-
-
Analysis: Inject the sample onto the HPLC system. Silibinin A and B will elute at different retention times, allowing for their separation and quantification. Collection of the fraction corresponding to the this compound peak will yield the isolated diastereomer.
Experimental Workflow for HPLC Separation
Caption: Workflow for the HPLC separation of Silibinin diastereomers.
Structural Elucidation by X-ray Crystallography
Single-crystal X-ray crystallography is the definitive method for determining the absolute stereochemistry of molecules like this compound.
Objective: To determine the three-dimensional atomic structure and absolute configuration of this compound.
Methodology:
-
Crystallization: Grow single crystals of pure this compound. This is a critical and often challenging step. A common method is slow evaporation of a solvent, such as a methanol-water mixture.
-
Data Collection: Mount a suitable single crystal on a goniometer and place it in an X-ray diffractometer. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded.
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the crystal. From this map, the positions of the atoms are determined. The structural model is then refined to best fit the experimental data.
-
Determination of Absolute Configuration: For chiral molecules, the absolute configuration can be determined using anomalous dispersion effects, often requiring the presence of a heavier atom in the structure or the use of specific X-ray wavelengths.
Biosynthesis of Silibinin
Silibinin is synthesized in milk thistle from the precursors L-phenylalanine and malonyl-CoA. The pathway involves the formation of taxifolin and coniferyl alcohol, which then undergo an oxidative coupling reaction catalyzed by a peroxidase enzyme.
Biosynthesis Pathway of Silibinin
Caption: Simplified biosynthetic pathway of Silibinin.
Signaling Pathways Modulated by Silibinin
Silibinin has been shown to modulate a variety of cell signaling pathways, which underlies its diverse pharmacological effects, including anti-inflammatory, antioxidant, and anticancer activities.
Inhibition of NF-κB Signaling
Silibinin can inhibit the NF-κB signaling pathway, a key regulator of inflammation. It blocks the degradation of IκBα, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of pro-inflammatory genes.
NF-κB Signaling Inhibition by Silibinin
Caption: Silibinin's inhibition of the NF-κB signaling pathway.
Modulation of Receptor Tyrosine Kinase (RTK) Signaling
Silibinin has been shown to inhibit the signaling of receptor tyrosine kinases such as EGFR and VEGFR, which are crucial for cancer cell proliferation and angiogenesis.
RTK Signaling Inhibition by Silibinin
Caption: Inhibition of Receptor Tyrosine Kinase signaling by Silibinin.
Interference with Wnt/β-catenin Signaling
Silibinin can suppress the Wnt/β-catenin signaling pathway by downregulating the expression of the Wnt co-receptor LRP6. This leads to decreased nuclear accumulation of β-catenin and reduced transcription of target genes involved in cell proliferation.
Wnt/β-catenin Signaling Inhibition by Silibinin
Caption: Silibinin's interference with the Wnt/β-catenin signaling pathway.
Inhibition of JAK/STAT and PI3K/AKT Signaling
In the context of fibrosis, Silibinin has been shown to inhibit the activation of the JAK2/STAT3 and downstream PI3K/AKT signaling pathways induced by TGF-β2.
JAK/STAT and PI3K/AKT Signaling Inhibition by Silibinin
Caption: Inhibition of JAK/STAT and PI3K/AKT signaling by Silibinin.
Conclusion
This compound is a stereochemically defined flavonolignan with a distinct chemical structure that dictates its biological activity. This guide has provided a detailed overview of its chemical and stereochemical properties, supported by quantitative data and established experimental protocols. The elucidation of its interactions with key cellular signaling pathways provides a foundation for its further investigation and development as a therapeutic agent. A thorough understanding of the specific properties of this compound, as distinct from its diastereomer Silibinin A, is essential for advancing its application in medicine.
References
Silibinin B: A Technical Guide to its Chemical Properties, Biological Activity, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Core Data Summary
| Parameter | Value | Reference |
| CAS Number | 142797-34-0 | [1][2][3] |
| Molecular Formula | C25H22O10 | [1][2] |
| Molecular Weight | 482.44 g/mol | |
| IUPAC Name | (2R,3R)-3,5,7-trihydroxy-2-[(2S,3S)-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one | |
| Synonyms | Silybin B |
Abstract
Silibinin, a key bioactive constituent of silymarin extracted from milk thistle (Silybum marianum), is a mixture of two diastereomers, Silibinin A and Silibinin B. This technical guide focuses on this compound, providing a comprehensive overview of its chemical properties, significant biological activities, and detailed experimental protocols for its investigation. This document is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, neurodegenerative disease, and drug development.
Anticancer and Neuroprotective Mechanisms
This compound has demonstrated significant potential as both a chemopreventive and therapeutic agent against various cancers and as a neuroprotective agent in the context of neurodegenerative diseases. Its multifaceted mechanism of action involves the modulation of numerous signaling pathways.
Anticancer Effects
This compound exerts its anticancer effects through the induction of apoptosis, inhibition of cell proliferation, and suppression of metastasis. These effects are mediated by its influence on key signaling pathways, including:
-
PI3K/Akt Pathway: Inhibition of this pathway by this compound leads to decreased cell survival and proliferation in cancer cells.
-
NF-κB Signaling: this compound can suppress the activation of NF-κB, a key regulator of inflammation and cell survival, thereby promoting apoptosis in cancer cells.
-
MAPK Pathway: Modulation of the MAPK pathway by this compound contributes to its anti-proliferative and pro-apoptotic effects.
-
Epithelial-to-Mesenchymal Transition (EMT): this compound has been shown to reverse EMT, a process critical for cancer metastasis, by upregulating epithelial markers like E-cadherin and downregulating mesenchymal markers.
Neuroprotective Effects
In the context of neurodegenerative disorders such as Alzheimer's disease, this compound exhibits neuroprotective properties through several mechanisms:
-
Inhibition of Amyloid-β Aggregation: this compound directly interferes with the aggregation of amyloid-β (Aβ) peptides, a hallmark of Alzheimer's disease, thereby reducing plaque formation.
-
Modulation of Signaling Pathways: It influences pathways involved in neuronal survival and inflammation, contributing to its protective effects on nerve cells.
-
Improvement of Cognitive Function: Studies in animal models of Alzheimer's disease, such as APP/PS1 transgenic mice, have shown that this compound can ameliorate cognitive deficits.
Experimental Protocols
This section provides detailed methodologies for key experiments frequently employed in the study of this compound.
Western Blot Analysis for Signaling Pathway Proteins
This protocol outlines the procedure for analyzing the effect of this compound on the protein expression levels of key signaling molecules in cancer cells.
Materials:
-
Cancer cell lines (e.g., human ovarian cancer cell lines SKOV-3 and A2870)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer)
-
Proteinase and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins such as p-Akt, Akt, p-ERK, ERK, E-cadherin, N-cadherin, vimentin, Snail, Slug, ZEB1, Smad2/3, β-catenin)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Detection Reagents
Procedure:
-
Cell Treatment: Culture cancer cells to 70-80% confluency and treat with various concentrations of this compound for the desired time points.
-
Protein Extraction: Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on SDS-PAGE gels.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibody dilutions for ovarian cancer studies include: anti‐IDH1 (1:2000), anti‐ERK (1:1000), anti‐phospho‐ERK (1:1000), anti‐AKT (1:1000), and anti‐phospho‐ERK (1:1000).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL detection system.
Immunofluorescence for Epithelial-to-Mesenchymal Transition (EMT) Markers
This protocol details the immunofluorescent staining of EMT markers to visualize the effect of this compound on cellular localization.
Materials:
-
Renal cell carcinoma cell lines (e.g., 786-O and ACHN)
-
This compound
-
Glass coverslips
-
4% formaldehyde in PBS
-
0.5% Triton X-100 in PBS
-
Primary antibody against β-catenin (e.g., Cell Signaling Technology, cat. no. 8480, 1:200 dilution)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
Procedure:
-
Cell Culture and Treatment: Plate cells on glass coverslips and treat with this compound for 24 hours.
-
Fixation and Permeabilization:
-
Fix the cells with 4% formaldehyde for 20 minutes at room temperature.
-
Permeabilize the cells with 0.5% Triton X-100 for 20 minutes.
-
-
Immunostaining:
-
Incubate the cells with the primary antibody against β-catenin overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
-
Mounting and Visualization:
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
In Vivo Xenograft Mouse Model for Anticancer Efficacy
This protocol describes the use of a xenograft mouse model to evaluate the in vivo anticancer effects of this compound.
Materials:
-
Human prostate carcinoma PC-3 cells
-
Athymic nude mice
-
This compound
-
Vehicle for oral gavage
Procedure:
-
Cell Implantation: Orthotopically implant PC-3 cells into the prostate of athymic male mice.
-
Treatment:
-
One week after surgical recovery, begin daily oral gavage of this compound (100 mg/kg body weight) for 7 weeks.
-
Alternatively, for established tumors, start dietary Silibinin (0.5% w/w) 25 days after xenograft implantation and continue for 4, 8, or 16 days.
-
-
Tumor Growth Monitoring: Measure tumor volume periodically.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors.
-
Biomarker Analysis: Analyze the tumor tissue for markers of proliferation (e.g., PCNA), apoptosis (e.g., cleaved caspase-3), and angiogenesis (e.g., microvessel density and VEGF expression) via immunohistochemistry and Western blotting.
Thioflavin T (ThT) Assay for Amyloid-β Aggregation Inhibition
This protocol outlines a spectroscopic assay to quantify the inhibition of amyloid-β fibril formation by this compound.
Materials:
-
Amyloid-β (Aβ) peptide (e.g., Aβ1-42)
-
This compound
-
Thioflavin T (ThT)
-
Phosphate buffer (10mM phosphate, 150mM NaCl, pH 7.0)
-
96-well black assay plate
-
Fluorescence plate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of ThT (e.g., 8mg in 10mL phosphate buffer, filtered through a 0.2μm filter).
-
Prepare working solutions of Aβ peptide and this compound at various concentrations.
-
-
Assay Setup:
-
In a 96-well black plate, mix the Aβ peptide with different concentrations of this compound.
-
Include control wells with Aβ alone and buffer alone.
-
-
Incubation: Incubate the plate under conditions that promote Aβ fibrillization (e.g., 37°C with shaking).
-
Fluorescence Measurement:
-
At specified time points, add the ThT working solution to each well.
-
Measure the fluorescence intensity using a plate reader with excitation at approximately 440 nm and emission at approximately 482 nm.
-
-
Data Analysis: Compare the fluorescence intensity of samples with this compound to the control with Aβ alone to determine the extent of aggregation inhibition.
Signaling Pathway and Workflow Diagrams
This compound's Anticancer Signaling Pathways
References
An In-depth Technical Guide to the Purity Analysis of Commercially Available Silibinin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silibinin, the major bioactive constituent of silymarin extracted from milk thistle (Silybum marianum), is a mixture of two diastereoisomers: Silibinin A and Silibinin B.[1][2] These isomers, often found in an approximate 1:1 ratio, possess distinct biological activities, including hepatoprotective, anti-inflammatory, and anti-tumor properties.[3][4] However, the quality and composition of commercially available milk thistle supplements and this compound raw materials can vary significantly.[5] Discrepancies between the declared and actual content of active compounds are common, which can critically alter the expected therapeutic effects.
This technical guide provides a comprehensive overview of the state-of-the-art analytical methodologies for the purity analysis of this compound. It is designed to equip researchers, scientists, and drug development professionals with detailed experimental protocols and comparative data to ensure the quality, consistency, and efficacy of their materials. The focus is on robust and validated techniques for the separation, identification, and quantification of this compound and its related impurities.
Core Analytical Techniques for Purity Assessment
The accurate determination of this compound purity requires a combination of high-resolution chromatographic separation and definitive spectroscopic identification. The most critical methods employed are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the cornerstone technique for separating the closely related diastereoisomers Silibinin A and this compound. Reversed-phase columns, particularly C18 phases, are most effective for this separation. The choice of mobile phase, typically a gradient of methanol or acetonitrile with acidified water, is crucial for achieving baseline resolution.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique couples the powerful separation capabilities of HPLC with the high sensitivity and specificity of tandem mass spectrometry. LC-MS/MS is invaluable for quantifying low-level impurities and confirming the identity of separated components by analyzing their mass-to-charge ratio (m/z) and fragmentation patterns. It is particularly useful for analyzing complex matrices found in commercial extracts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While HPLC and LC-MS are used for separation and quantification, ¹H and ¹³C NMR are the definitive methods for the unambiguous structural characterization of Silibinin A and B. Although their spectra are very similar, subtle differences can be used for structural confirmation once the isomers are isolated.
Experimental Workflow and Protocols
A robust purity analysis follows a structured workflow from sample preparation to data interpretation. The following diagram illustrates the typical logical flow for assessing a commercial this compound product.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Purification identification and standardization of silybin A & B composition from Silybum marianum (L.) Gaertn. - Journal of Medicinal Plants [jmp.ir]
- 4. cocrystaltech.com [cocrystaltech.com]
- 5. Antioxidant and Anti-Hepatitis C Viral Activities of Commercial Milk Thistle Food Supplements - PMC [pmc.ncbi.nlm.nih.gov]
Silibinin B stability under different storage conditions
An In-depth Technical Guide to the Stability of Silibinin B Under Various Storage Conditions
Introduction
Silibinin, a key bioactive constituent of silymarin extracted from milk thistle (Silybum marianum), is a mixture of two diastereomers: Silibinin A and this compound[1]. As the major active component, this compound is the subject of extensive research for its potential therapeutic applications, including hepatoprotective, anti-inflammatory, and antineoplastic properties[1][2]. However, the inherent instability of pure silybin and its poor aqueous solubility present significant challenges in the development of effective pharmaceutical formulations[3][4]. Understanding the stability of this compound under various environmental conditions—such as temperature, pH, light, and in different solvent systems—is critical for researchers, scientists, and drug development professionals to ensure its efficacy, safety, and shelf-life.
This technical guide provides a comprehensive overview of the stability of this compound, summarizing quantitative data, detailing experimental protocols for stability assessment, and visualizing key pathways and workflows to support further research and development.
Factors Influencing this compound Stability
The chemical structure of this compound, a flavonolignan, contains multiple hydroxyl groups and a benzodioxane ring, making it susceptible to degradation through various mechanisms, including oxidation, hydrolysis, and thermal decomposition.
Effect of Temperature
Temperature is a critical factor affecting the stability of this compound. Prolonged heating above 100°C can lead to the disruption of its molecular skeleton. Studies on the thermal degradation of silymarin compounds in subcritical water have shown that this compound is susceptible to degradation at elevated temperatures. The degradation follows first-order kinetics, with the rate increasing significantly as the temperature rises. For instance, the degradation rate constant for Silybin B at 160°C is the highest among the silymarin components studied. In contrast, no degradation was observed when extracting with pure ethanol at 140°C, indicating a stabilizing effect of the solvent.
Effect of pH
The pH of the medium significantly impacts the stability of this compound. Generally, silybin is stable under Brønsted acidic conditions but demonstrates reduced stability in the presence of Lewis acids or under basic (alkaline) conditions. Pure silybin has been found to be unstable in buffers across a pH range of 1.0 to 7.8. The solubility of silybin in water is also pH-dependent, increasing steeply with a rise in pH. However, this increased solubility in alkaline conditions is accompanied by decreased stability, as basic environments can catalyze the oxidation of the C-3 hydroxyl group, leading to the formation of 2,3-dehydro derivatives. Encapsulation strategies, such as using pH-responsive shellac colloidal particles, have been shown to protect silibinin from degradation in acidic gastric environments (pH 1.2) while allowing for its release in the neutral pH of the intestine.
Effect of Light (Photostability)
Information on the photostability of this compound is crucial for determining appropriate storage and packaging. Studies involving exposure to UVA radiation (20 and 40 J/cm²) have shown minimal changes in the absorption spectra of silybin, suggesting it possesses good photostability under these specific conditions. However, comprehensive photostability studies under various light sources and intensities, as recommended by ICH guidelines, are necessary for a complete stability profile.
Effect of Solvents
The choice of solvent can profoundly influence the stability of this compound. It is poorly soluble in water and polar protic solvents like ethanol and methanol, but highly soluble in polar aprotic solvents such as acetone, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). While high temperatures in aqueous solutions lead to degradation, studies have shown that in pure ethanol at 140°C, no degradation of silymarin compounds was observed. However, in ethanol/water mixtures at the same temperature, degradation increased exponentially as the concentration of water increased, highlighting the role of water in the thermal degradation process.
Oxidation
This compound can be easily oxidized, particularly at the C-3 hydroxyl group, to form 2,3-dehydrosilybin. This process is notably catalyzed by basic conditions. The C-3 OH group can be oxidized even by atmospheric oxygen, leading to the formation of a ketone and the creation of 2,3-dehydrosilybin. This oxidative degradation represents a significant pathway for the loss of active compound.
Quantitative Stability Data
The following tables summarize the available quantitative data on the thermal degradation of this compound.
Table 1: First-Order Thermal Degradation Rate Constants for this compound
This table presents the degradation rate constants (k) for this compound in water at pH 5.1 at various temperatures. Data is extracted from studies on silymarin compounds in subcritical water.
| Temperature (°C) | Degradation Rate Constant (k) (min⁻¹) | Reference |
| 100 | Data not specified for Silybin B alone | |
| 120 | Data not specified for Silybin B alone | |
| 140 | Data not specified for Silybin B alone | |
| 160 | 0.0840 |
Note: The studies reported that the maximum degradation rate constant among all silymarin components was for Silybin B at 160°C. Specific values at lower temperatures for Silybin B alone were not detailed.
Table 2: Half-Lives and Activation Energies for Silymarin Compounds
While specific half-life and activation energy data for this compound were not isolated in the reviewed literature, the ranges for the broader silymarin complex provide context for its thermal lability.
| Parameter | Value Range for Silymarin Compounds | Reference |
| Half-life (t½) at 100-160°C | 6.2 min to 58.3 min | |
| Activation Energy (Ea) | 37.2 kJ/gmole to 45.2 kJ/gmole |
Experimental Protocols
Accurate assessment of this compound stability relies on validated analytical methods and well-defined experimental setups.
Stability-Indicating Analytical Method: HPLC
A common method for quantifying this compound and its degradation products is High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS/MS) detection.
-
Sample Preparation : Plasma samples can be prepared using protein precipitation with acetonitrile, followed by liquid-liquid extraction with a solvent like methyl-tert-butyl ether (MTBE).
-
Chromatographic Separation : A reversed-phase C18 column is typically used for separation.
-
Mobile Phase : A gradient elution using a mixture of a buffer (e.g., phosphate buffer at pH 5.0 or water with 0.05% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol) is employed.
-
Detection : UV detection is commonly set at 286 nm or 288 nm. For higher sensitivity and selectivity, HPLC-MS/MS can be used, monitoring specific mass transitions for the analyte and internal standard.
-
Validation : The method should be validated according to ICH guidelines for linearity, precision, accuracy, specificity, and robustness.
Forced Degradation Studies Protocol
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of the analytical method.
-
Acid/Base Hydrolysis : Samples are exposed to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at elevated temperatures (e.g., 70°C) for several hours.
-
Oxidative Degradation : Samples are treated with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.
-
Thermal Degradation : Solid or solution samples are exposed to high temperatures (e.g., 70-100°C) for an extended period.
-
Photodegradation : Samples are exposed to a controlled light source (e.g., sunlight or a photostability chamber with UV and visible light) for a defined duration.
Visualizations: Pathways and Workflows
Diagram 1: General Workflow for this compound Stability Testing
References
- 1. Silibinin - Wikipedia [en.wikipedia.org]
- 2. This compound | C25H22O10 | CID 1548994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Silybin, a Major Bioactive Component of Milk Thistle (Silybum marianum L. Gaernt.)—Chemistry, Bioavailability, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Activities of Silibinin B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Silibinin, the primary active constituent of silymarin extracted from the seeds of the milk thistle (Silybum marianum), is a mixture of two diastereomers, Silibinin A and Silibinin B. While often studied as a mixture, emerging research is beginning to delineate the specific biological activities of each isomer. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its anticancer, hepatoprotective, antioxidant, anti-inflammatory, and neuroprotective effects. This document summarizes quantitative data, details key experimental protocols, and visualizes associated signaling pathways to serve as a valuable resource for researchers and professionals in drug development.
Anticancer Activity
This compound has demonstrated significant anticancer effects across various cancer cell lines. Its mechanisms of action are multifaceted, involving the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways involved in cancer progression.
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic effects of this compound, often in comparison to or as part of the silibinin mixture, have been quantified by determining its half-maximal inhibitory concentration (IC50) in numerous cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) of Silibinin | IC50 (µM) of this compound | Reference |
| MCF-7 | Breast Cancer | 150 | - | [1] |
| MDA-MB-231 | Breast Cancer | 100 | - | [1] |
| MDA-MB-468 | Breast Cancer | 50 | - | [1] |
| LNCaP | Prostate Cancer | 43.03 ± 7.84 | - | [2] |
| DU145 | Prostate Cancer | - | - | [2] |
| PC-3 | Prostate Cancer | - | - | |
| 8305c | Thyroid Carcinoma | Cytotoxic effects observed at 25, 50, 75, and 100 µM | - | |
| MDA-MB-435 (Doxorubicin-resistant) | Breast Cancer | 200-570 (as part of a study on various cell lines) | - | |
| Hep G2 | Liver Carcinoma | - | >100 (Log IC50 >2) |
Note: Many studies have been conducted using "silibinin," a mixture of Silibinin A and B. Data specifically for this compound is still emerging.
Key Signaling Pathways in Anticancer Activity
This compound exerts its anticancer effects by modulating several critical signaling pathways.
Silibinin has been shown to inhibit the Wnt/β-catenin signaling pathway, which is often aberrantly activated in cancers. This inhibition is achieved by suppressing the expression of the Wnt co-receptor LRP6 at the transcriptional level.
The PI3K/Akt pathway is crucial for cell survival and proliferation. Silibinin has been observed to inhibit the phosphorylation of Akt, thereby downregulating this pathway and promoting apoptosis in cancer cells.
Silibinin has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) pathway. Specifically, it can inhibit the phosphorylation of ERK1/2 while in some contexts, it can activate p38 and JNK, leading to varied downstream effects including apoptosis and cell cycle arrest.
Hepatoprotective Activity
The hepatoprotective effects of silibinin are its most well-documented biological activity. This compound contributes to this effect through its antioxidant and anti-inflammatory properties, protecting liver cells from damage induced by toxins, alcohol, and certain drugs.
Animal Models of Hepatotoxicity
The hepatoprotective effects of silibinin have been extensively studied in various animal models.
| Animal Model | Toxin/Inducer | Silibinin Dosage | Observed Effects | Reference |
| Rats | High-fat diet (NASH model) | 200 mg/kg (as silibinin-phosphatidylcholine complex) | Improved liver steatosis and inflammation, decreased lipid peroxidation. | |
| Rats | Methotrexate | 50 mg/kg/day | Reduced hepatic damage. | |
| Mice | Carbon tetrachloride (CCl4) | 0.2 mmol/kg | Reduced hepatocyte necrosis. | |
| Laying Hens | - (Fatty Liver Syndrome) | 100 mg/kg of feed | Reduction of liver weight and serum ALT, reduced liver steatosis. |
Mechanism of Hepatoprotection
This compound's hepatoprotective actions are primarily attributed to:
-
Antioxidant effects: Scavenging free radicals and increasing the levels of endogenous antioxidants like glutathione.
-
Anti-inflammatory action: Inhibiting the NF-κB signaling pathway, which reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6.
-
Membrane stabilization: Protecting the integrity of hepatocyte membranes from lipid peroxidation.
-
Antifibrotic activity: Inhibiting the proliferation of hepatic stellate cells, which are key mediators of liver fibrosis.
Antioxidant Activity
This compound is a potent antioxidant, capable of neutralizing free radicals and reducing oxidative stress.
Quantitative Data: In Vitro Antioxidant Capacity
The antioxidant activity of this compound has been compared to its diastereomer, Silibinin A, and other related compounds.
| Assay | EC50 (µM) of Silybin A | EC50 (µM) of Silybin B | Notes | Reference |
| DPPH Radical Scavenging | 115-855 (range for various silymarin components) | 115-855 (range for various silymarin components) | Taxifolin was the most potent component. |
Note: Direct comparative EC50 values for Silibinin A and B in antioxidant assays are not consistently reported, with many studies evaluating the "silibinin" mixture or the broader "silymarin" extract.
Anti-inflammatory Activity
This compound exhibits significant anti-inflammatory properties, primarily through the modulation of the NF-κB signaling pathway.
NF-κB Signaling Pathway
NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals (e.g., LPS, TNF-α), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes. Silibinin has been shown to inhibit this pathway by preventing the phosphorylation and degradation of IκBα.
Neuroprotective Effects
Preclinical studies suggest that this compound has neuroprotective potential, which may be beneficial in the context of neurodegenerative diseases. One study has indicated that this compound is the most potent isomer for the management of Alzheimer's disease-like pathology.
Mechanisms of Neuroprotection
The neuroprotective effects of silibinin are attributed to its ability to:
-
Reduce oxidative stress: Silibinin attenuates oxidative damage in neuronal cells.
-
Modulate signaling pathways: It can influence pathways such as BDNF, PI3K/Akt, and NF-κB, which are involved in neuronal survival and inflammation.
-
Ameliorate cognitive impairment: In animal models, silibinin has been shown to improve learning and memory deficits induced by neurotoxins.
Pharmacokinetics
The pharmacokinetic profiles of Silibinin A and this compound have been studied, revealing some differences in their absorption, distribution, metabolism, and excretion. Generally, both isomers exhibit low oral bioavailability.
Quantitative Pharmacokinetic Data
| Parameter | Silibinin A | This compound | Species | Dosing | Reference |
| Cmax (ng/mL) | 134.7 ± 72.0 | 42.1 ± 27.3 | Human | 175 mg milk thistle extract (steady state) | |
| Tmax (h) | 2 (median) | 1 (median) | Human | 175 mg milk thistle extract (steady state) | |
| AUC0-8h (ng·h/mL) | - | - | Human | 175 mg milk thistle extract (steady state) | |
| t1/2β (h) | 5.48, 5.08, 5.73 | 4.56, 4.12, 5.53 | Rat | 28, 56, 112 mg/kg (ig) | |
| Cmax (ng/mL) | 674.3, 1349.4, 2042.5 | 671.0, 1365.4, 2066.2 | Rat | 28, 56, 112 mg/kg (ig) | |
| Tmax (h) | 0.20, 0.23, 0.20 | 0.20, 0.23, 0.20 | Rat | 28, 56, 112 mg/kg (ig) | |
| AUC (h·ng/mL) | 454.4, 845.9, 1219.5 | 432.0, 817.1, 1153.6 | Rat | 28, 56, 112 mg/kg (ig) | |
| Absolute Bioavailability (%) | 2.86 | 1.93 | Rat | - |
Experimental Protocols
This section provides an overview of common methodologies used to assess the biological activities of this compound.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect specific proteins in a sample and is a common method to assess the activation state of signaling pathways.
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-Akt, total Akt, p65, IκBα) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
DPPH Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant activity of a compound.
-
Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Reaction Mixture: In a 96-well plate, mix different concentrations of this compound with the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the EC50 value.
Wnt/β-catenin Reporter Assay (Luciferase Assay)
This assay is used to measure the transcriptional activity of the Wnt/β-catenin pathway.
-
Transfection: Co-transfect cells with a TCF/LEF-responsive luciferase reporter plasmid (e.g., TOPFlash) and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment: Treat the transfected cells with a Wnt ligand (e.g., Wnt3a) in the presence or absence of this compound.
-
Cell Lysis: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity and compare the relative luciferase units between treated and untreated cells.
Conclusion
This compound, a key component of silymarin, exhibits a wide range of promising biological activities, including anticancer, hepatoprotective, antioxidant, anti-inflammatory, and neuroprotective effects. Its mechanisms of action are complex and involve the modulation of multiple critical signaling pathways. While much of the existing research has focused on the silibinin diastereomeric mixture, the distinct properties of this compound are an active area of investigation. This technical guide provides a consolidated resource of the current knowledge on this compound, intended to facilitate further research and development of this natural compound for therapeutic applications. Further studies are warranted to fully elucidate the specific contributions of this compound to the overall therapeutic effects of silymarin and to explore its full potential as a standalone therapeutic agent.
References
The Dawn of a Hepatoprotector: An In-depth Technical Guide to the Early Research and Discovery of Silibinin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silibinin, a key bioactive constituent of the milk thistle plant (Silybum marianum), has been a subject of extensive scientific inquiry for its therapeutic potential, particularly in liver diseases. What is now known as a complex mixture of diastereomers, primarily Silibinin A and Silibinin B, was initially discovered as part of a crude extract called silymarin. This whitepaper provides a detailed technical account of the seminal research that led to the isolation, characterization, and initial biological assessment of this compound, a cornerstone in the development of flavonolignan-based therapeutics.
Early Discovery and Isolation
The medicinal use of milk thistle dates back centuries, but the scientific investigation into its active components began in earnest in the mid-20th century. German researchers were at the forefront of this exploration. In the 1950s and 1960s, a group led by Wagner and colleagues successfully isolated a flavonoid mixture from the seeds of Silybum marianum, which they named silymarin.[1] Initial chemical and pharmacological characterization of silymarin revealed its potent hepatoprotective properties.
Subsequent research focused on dissecting the composition of silymarin. It was discovered to be a complex of several flavonolignans, with silybin being the most abundant.[2] However, it was not until the development of more sophisticated analytical techniques that silybin itself was revealed to be an equimolar mixture of two diastereomers: Silibinin A and this compound.[2][3]
The initial isolation of these diastereomers was a significant challenge due to their similar chemical structures and properties. Early methods relied on classical column chromatography, which often yielded mixtures. A major breakthrough came with the application of preparative High-Performance Liquid Chromatography (HPLC), which allowed for the complete separation and isolation of pure Silibinin A and this compound for the first time.[4]
Structural Elucidation
The determination of the precise chemical structure and stereochemistry of this compound was a critical step in understanding its biological activity. This was achieved through a combination of advanced spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Early ¹H-NMR and ¹³C-NMR studies were instrumental in establishing the fundamental structure of the silybin molecule. These analyses confirmed the presence of a taxifolin moiety linked to a coniferyl alcohol unit. However, due to the subtle differences between the diastereomers, assigning the specific stereochemistry of this compound required more advanced 2D-NMR techniques like COSY, HMQC, and HMBC, which helped to elucidate the spatial relationships between protons and carbons in the molecule.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy played a pivotal role in determining the absolute stereochemistry of the chiral centers in this compound. By comparing the experimental CD spectra of the isolated compounds with calculated spectra, researchers were able to definitively assign the absolute configuration of this compound as (2R, 3R, 7'S, 8'S).
Experimental Protocols
Isolation of Silibinin A and B by Preparative HPLC
This protocol is a composite of early methods developed for the separation of silybin diastereomers.
-
Sample Preparation: A crude silymarin extract is obtained from defatted milk thistle seeds by solvent extraction (typically with methanol or ethanol). The crude extract is then dissolved in a suitable solvent for HPLC injection.
-
HPLC System: A preparative HPLC system equipped with a UV detector is used.
-
Column: A reversed-phase C18 column is commonly employed.
-
Mobile Phase: A gradient elution is typically used, often consisting of a mixture of methanol, water, and an acidifier like formic acid. The gradient is optimized to achieve baseline separation of Silibinin A and this compound.
-
Detection: The eluent is monitored at a wavelength of 288 nm, where flavonolignans exhibit strong absorbance.
-
Fraction Collection: Fractions corresponding to the peaks of Silibinin A and this compound are collected separately.
-
Purity Analysis: The purity of the isolated fractions is confirmed by analytical HPLC.
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
The 1,1-diphenyl-2-picrylhydrazyl (DPPH) assay was a common early method to evaluate the antioxidant capacity of natural products.
-
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a color change to yellow, which can be measured spectrophotometrically.
-
Procedure:
-
A solution of DPPH in methanol is prepared.
-
Various concentrations of this compound are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated.
-
Quantitative Data from Early Biological Studies
The following tables summarize representative quantitative data from early and foundational studies on the biological activities of this compound. It is important to note that much of the early research was conducted on silymarin or a mixture of silybin diastereomers. Data on pure this compound from the earliest periods is limited.
| Table 1: Antioxidant Activity of Silymarin Components | |
| Compound | DPPH Radical Scavenging Activity (EC₅₀ in µM) |
| Taxifolin | 32 |
| Silychristin | 115-855 (range) |
| Silydianin | 115-855 (range) |
| Silybin A | 115-855 (range) |
| Silybin B | 115-855 (range) |
| Isosilybin A | 855 |
| Isosilybin B | 813 |
| Source: |
| Table 2: In Vitro Hepatoprotective Effects of Silymarin and Silybin | |
| Parameter | Observation |
| Cell Viability (Allyl Alcohol-induced toxicity) | 0.01 mM silymarin prevented cell death; 2 mM silybin required for comparable protection. |
| Lipid Peroxidation (Allyl Alcohol-induced) | Silymarin reduced lipid peroxidation by >90%; silybin was much less effective. |
| Intracellular GSH Depletion (Allyl Alcohol-induced) | Silymarin restored GSH levels in a dose-dependent manner; silybin had no effect. |
| TNF-α Release (OTA-induced in Kupffer cells) | Low doses of silibinin (0.2 µM) reduced TNF-α levels to 70%; higher doses (1-26 µM) completely blocked TNF-α release. |
| Pro-inflammatory Cytokine Production (in HMC-1 cells) | Silibinin reduced the production and mRNA expression of TNF-α, IL-6, and IL-8. |
Early Research on Biological Activities and Signaling Pathways
Hepatoprotective Effects
From the outset, the primary therapeutic interest in milk thistle extracts was their ability to protect the liver. Early in vitro studies on isolated hepatocytes demonstrated that silymarin, and to a lesser extent silybin, could protect liver cells from damage induced by various toxins like allyl alcohol and tert-butyl hydroperoxide. The protective mechanisms were attributed to the stabilization of cell membranes, prevention of lipid peroxidation, and maintenance of intracellular glutathione (GSH) levels.
Antioxidant Activity
The antioxidant properties of this compound were recognized as a key contributor to its hepatoprotective effects. Early studies using assays like the DPPH radical scavenging assay demonstrated that silymarin and its components could effectively neutralize free radicals. While taxifolin was identified as the most potent antioxidant in the silymarin complex, this compound also exhibited significant radical scavenging activity.
Anti-inflammatory Effects and the NF-κB Signaling Pathway
A crucial aspect of this compound's mechanism of action that emerged from early research is its anti-inflammatory activity. It was discovered that silibinin could inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Further investigation into the molecular mechanism revealed that silibinin exerts its anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation. Silibinin was shown to prevent the activation of NF-κB, thereby downregulating the expression of pro-inflammatory mediators.
Visualizations
Experimental and Logical Workflows
Caption: Experimental Workflow for Isolation and Characterization of this compound
Signaling Pathway
References
- 1. [The chemistry and analysis of silymarin from Silybum marianum Gaertn] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Silybin, a Major Bioactive Component of Milk Thistle (Silybum marianum L. Gaernt.)—Chemistry, Bioavailability, and Metabolism [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of Silibinin B
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Silibinin B, a major bioactive constituent of silymarin from milk thistle. The document details its structural and chemical characteristics, presents quantitative data in structured tables, describes relevant experimental methodologies, and visualizes key biological pathways and experimental workflows.
Core Physicochemical Properties
This compound is one of two diastereomers that constitute silybin, the primary active component of silymarin. Understanding its physicochemical properties is crucial for formulation development, bioavailability enhancement, and mechanistic studies.
Structural and General Properties
This compound is a flavonolignan, a class of natural products formed by the oxidative coupling of a flavonoid (taxifolin) and a phenylpropanoid (coniferyl alcohol).[1] Its chemical structure consists of two main units connected by a 1,4-benzodioxane ring.[1]
Table 1: General and Structural Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (2R,3R)-2-[(2S,3S)-2,3-dihydro-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-1,4-benzodioxin-6-yl]-2,3-dihydro-3,5,7-trihydroxy-4H-1-benzopyran-4-one | [1][2] |
| Molecular Formula | C₂₅H₂₂O₁₀ | [1] |
| Molecular Weight | 482.44 g/mol | |
| Appearance | Yellow grain crystals | |
| CAS Number | 142797-34-0 |
Quantitative Physicochemical Data
The key quantitative parameters of this compound are summarized below. These values are critical for predicting its behavior in biological systems and during pharmaceutical processing.
Table 2: Quantitative Physicochemical Data for this compound
| Parameter | Value | Conditions | Reference |
| Melting Point | 158–160 °C | Not specified | |
| Optical Rotation [α]D | -1.07° | c 0.28, acetone, 23 °C | |
| pKa (for silybin) | 6.63 (5-OH group) 7.7–7.95 (7-OH group) 11.0 (20-OH group) | Neutral aqueous solution | |
| XLogP3-AA | 2.4 | Computed | |
| Hydrogen Bond Donors | 5 | Computed | |
| Hydrogen Bond Acceptors | 10 | Computed |
Solubility Profile
This compound's solubility is a major determinant of its bioavailability. It is characterized as a hydrophobic molecule with poor water solubility.
Table 3: Solubility of Silybin/Silibinin B
| Solvent Type | Solvent Examples | Solubility | Reference |
| Water | - | < 50 µg/mL | |
| Polar Protic | Ethanol, Methanol | Poorly soluble | |
| Non-Polar | Chloroform, Petroleum Ether | Insoluble | |
| Polar Aprotic | DMSO, Acetone, DMF, THF | Highly soluble | |
| Organic Solvents | Transcutol | 350.1 mg/mL | |
| Ethanol | 225.2 mg/mL | ||
| Polysorbate 20 | 131.3 mg/mL | ||
| Dimethylformamide (DMF) | ~20 mg/mL | ||
| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL |
Experimental Protocols
The determination of physicochemical properties for Active Pharmaceutical Ingredients (APIs) like this compound involves a range of standard analytical techniques.
Separation and Identification
High-Performance Liquid Chromatography (HPLC) is the most common method for separating the two diastereomers, silybin A and silybin B, which have very similar NMR spectra.
-
Protocol: HPLC Separation
-
Mobile Phase Preparation: Prepare an appropriate mobile phase, often a gradient of acetonitrile and water with an acid modifier like formic acid.
-
Sample Preparation: Dissolve the silybin mixture in a suitable solvent (e.g., methanol) to a known concentration.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is typically used.
-
Flow Rate: Set to a standard flow rate (e.g., 1.0 mL/min).
-
Detection: Use a UV detector, monitoring at a wavelength such as 288 nm.
-
Injection Volume: Inject a small volume (e.g., 10-20 µL) of the sample.
-
-
Analysis: Identify silybin A and silybin B based on their distinct retention times. Quantify using a standard curve.
-
Thermal Analysis
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine thermal properties like melting point and decomposition temperature.
-
Protocol: DSC for Melting Point Determination
-
Sample Preparation: Accurately weigh a small amount (1-5 mg) of this compound into an aluminum DSC pan and seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Data Analysis: The melting point is determined from the onset or peak of the endothermic event on the resulting thermogram.
-
Solubility Determination
The shake-flask method is a standard protocol for determining equilibrium solubility.
-
Protocol: Shake-Flask Solubility Measurement
-
Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the desired solvent.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Processing: Centrifuge or filter the suspension to remove undissolved solids.
-
Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as HPLC-UV.
-
Workflow and Signaling Pathways
Experimental Workflow
The following diagram illustrates a typical workflow for the physicochemical characterization of an API like this compound.
References
Methodological & Application
Protocol for the Preparation of Silibinin B in DMSO for Cell Culture Applications
Introduction
Silibinin, the primary active constituent of silymarin extracted from milk thistle (Silybum marianum), is a flavonolignan with demonstrated anti-cancer, anti-inflammatory, and antioxidant properties. It exists as a mixture of two diastereomers, Silibinin A and Silibinin B, in roughly equimolar ratios.[1][2] Emerging research highlights the potential of this compound as a therapeutic agent, necessitating standardized protocols for its in vitro investigation. This document provides a detailed methodology for the dissolution of this compound in dimethyl sulfoxide (DMSO) for use in cell culture experiments, ensuring reproducibility and optimal performance. This compound has been shown to exert its biological effects through the modulation of key signaling pathways, including PI3K/Akt, STAT3, and NF-κB, leading to the inhibition of cancer cell proliferation, induction of apoptosis, and cell cycle arrest.[3][4]
Materials and Reagents
-
This compound (lyophilized powder, >98% purity)
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile, amber microcentrifuge tubes or glass vials
-
Sterile, serological pipettes and pipette tips
-
Vortex mixer
-
37°C water bath or incubator
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Protocol for Preparation of this compound Stock Solution
This protocol details the preparation of a 100 mM this compound stock solution in DMSO.
3.1. Calculation of Required Mass
-
Determine the desired volume of the stock solution (e.g., 1 mL).
-
The molecular weight of this compound is 482.44 g/mol .
-
Use the following formula to calculate the mass of this compound required: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) Example for 1 mL of 100 mM stock: Mass (mg) = 0.1 mol/L x 0.001 L x 482.44 g/mol x 1000 mg/g = 48.24 mg
3.2. Dissolution Procedure
-
Under sterile conditions (e.g., in a biological safety cabinet), weigh the calculated amount of this compound powder.
-
Transfer the powder to a sterile, amber microcentrifuge tube or glass vial to protect it from light.
-
Add the desired volume of sterile, cell culture grade DMSO. It is crucial to use fresh DMSO, as moisture can reduce the solubility of this compound.
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.
-
If complete dissolution is not achieved, warm the solution at 37°C for 10-15 minutes, followed by vortexing.
-
Visually inspect the solution to ensure there are no visible particles.
3.3. Storage and Stability
Proper storage is critical to maintain the integrity of the this compound stock solution.
| Solution Type | Storage Temperature | Duration | Notes |
| This compound Powder | -20°C | ≥ 4 years | Store in a desiccator to prevent moisture absorption. |
| This compound in DMSO (Stock) | -20°C | Up to 1 month | Aliquot into smaller, single-use volumes to avoid repeated freeze-thaw cycles. |
| This compound in DMSO (Stock) | -80°C | Up to 1 year | Recommended for long-term storage. Aliquot to prevent freeze-thaw cycles. |
| This compound in Cell Culture Media (Working Solution) | 2-8°C | Not recommended for more than one day | Prepare fresh from the stock solution for each experiment to ensure stability and prevent precipitation. |
Experimental Workflow for Cell Treatment
The following workflow outlines the steps for diluting the this compound stock solution and treating cells in culture.
Caption: Experimental workflow for preparing and using this compound in cell culture.
Quantitative Data: Effective Concentrations of this compound
The effective concentration of this compound can vary significantly depending on the cell line and the biological endpoint being measured. The following table summarizes reported IC50 values and effective concentrations from various studies.
| Cell Line | Cancer Type | Assay | IC50 / Effective Concentration | Reference |
| MGC803 | Human Gastric Cancer | Proliferation | IC50: 160 ± 22.2 μM | |
| MCF-7 | Human Breast Cancer | Proliferation (Mammospheres) | IC50: 150 μM | |
| MDA-MB-231 | Human Breast Cancer | Proliferation (Mammospheres) | IC50: 100 μM | |
| MDA-MB-468 | Human Breast Cancer | Proliferation (Aggregates) | IC50: 50 μM | |
| HepG2 | Human Hepatocellular Carcinoma | Apoptosis | 50 and 75 µg/ml | |
| YD10B & Ca9-22 | Human Oral Cancer | Proliferation | 50, 100, 200 μM | |
| H1299, H460, H322 | Human Non-small Cell Lung Cancer | Growth Inhibition | 10–75 μM | |
| SKBR3 | Human Breast Adenocarcinoma | Proliferation | Effective at 100-350 µM |
Mechanism of Action: Signaling Pathways
This compound exerts its anti-cancer effects by modulating multiple intracellular signaling pathways that are crucial for cell survival, proliferation, and inflammation.
PI3K/Akt Signaling Pathway
This compound has been shown to inhibit the PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation. By suppressing the phosphorylation of Akt, this compound can lead to decreased cell viability and induction of apoptosis.
Caption: this compound inhibits the PI3K/Akt signaling pathway.
STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when constitutively activated, promotes tumor growth and metastasis. This compound acts as a direct inhibitor of STAT3 by preventing its phosphorylation and nuclear translocation, thereby downregulating the expression of STAT3 target genes involved in cell survival and proliferation.
Caption: this compound directly inhibits STAT3 activation and signaling.
NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a key regulator of inflammation and cell survival. This compound has been shown to suppress the NF-κB signaling pathway by inhibiting the phosphorylation of IκBα, which prevents the nuclear translocation of NF-κB subunits. This leads to a reduction in the expression of pro-inflammatory cytokines and survival proteins.
Caption: this compound suppresses the NF-κB signaling pathway.
Troubleshooting
-
Precipitation upon dilution in media: this compound is poorly soluble in aqueous solutions. To minimize precipitation, add the DMSO stock solution to pre-warmed (37°C) cell culture media while gently vortexing or swirling the tube. Ensure the final DMSO concentration in the cell culture does not exceed 0.5%, although lower concentrations (≤0.1%) are recommended to avoid solvent-induced cytotoxicity.
-
Low bioactivity: Ensure the this compound powder and DMSO stock solution have been stored correctly to prevent degradation. Prepare fresh working solutions for each experiment. The diastereomeric purity of the this compound sample can also affect its activity.
Safety Precautions
-
Handle this compound powder in a chemical fume hood or a designated area to avoid inhalation.
-
Wear appropriate personal protective equipment, including gloves, a lab coat, and safety glasses, when handling this compound and DMSO.
-
DMSO can facilitate the absorption of other chemicals through the skin. Handle with care.
-
Dispose of all waste materials according to institutional guidelines for chemical and biohazardous waste.
References
- 1. mdpi.com [mdpi.com]
- 2. Silybin, a Major Bioactive Component of Milk Thistle (Silybum marianum L. Gaernt.)—Chemistry, Bioavailability, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comprehensive evaluation of the therapeutic potential of silibinin: a ray of hope in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Silibinin inhibits the production of pro-inflammatory cytokines through inhibition of NF-κB signaling pathway in HMC-1 human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Preparation of Stable Silibinin B Stock Solutions for In Vitro Assays
Audience: This document is intended for researchers, scientists, and drug development professionals working with Silibinin B in various in vitro experimental settings.
Introduction
Silibinin, a natural flavonoid extracted from the seeds of milk thistle (Silybum marianum), is the primary active component of silymarin. It exists as an equimolar mixture of two diastereomers: Silibinin A and this compound.[1] Silibinin has demonstrated significant potential in preclinical models as an anticancer, hepatoprotective, and anti-inflammatory agent.[2][3][4] Its therapeutic promise is often explored through in vitro assays, which require the preparation of stable and soluble compound solutions. However, this compound is a highly hydrophobic molecule with poor aqueous solubility, presenting a considerable challenge for researchers.[5] This application note provides detailed protocols and data to facilitate the preparation of stable this compound stock solutions for reliable and reproducible in vitro experiments.
Physicochemical Properties of this compound
Understanding the solubility and stability of this compound is critical for designing experiments and ensuring the accuracy of results.
This compound's hydrophobic nature necessitates the use of organic solvents for initial dissolution. It is practically insoluble in water but shows good solubility in polar aprotic solvents.
Table 1: Solubility of Silibinin in Various Solvents
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ≥ 10 mg/mL | |
| Dimethylformamide (DMF) | ≥ 20 mg/mL | |
| Acetone | ≥ 20 mg/mL | |
| Ethanol | ~ 0.1 mg/mL | |
| Methanol | Poorly soluble | |
| Water | < 0.05 mg/mL | |
| DMF:PBS (pH 7.2) (1:9) | ~ 0.5 mg/mL |
The stability of this compound in solution is dependent on the solvent, pH, and storage conditions. Pure silibinin has been found to be unstable in certain buffers.
Table 2: Stability and Recommended Storage of this compound Solutions
| Solvent | Storage Temperature | Stability Period | Recommendations | Reference |
| DMSO | -20°C | 1 month | Aliquot to avoid freeze-thaw cycles. | |
| DMSO | -80°C | 6 months | Preferred for long-term storage. | |
| Aqueous Media | 4°C | < 24 hours | Prepare fresh for each experiment. Do not store. |
Experimental Protocols
The following protocols outline the recommended procedures for preparing high-concentration stock solutions and ready-to-use working solutions for in vitro assays.
The overall process involves dissolving the powdered this compound in a suitable organic solvent to create a concentrated stock solution, which is then further diluted in an aqueous medium to the final desired concentration for the experiment.
Materials:
-
This compound (FW: 482.44 g/mol )
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or cryovials
-
Analytical balance
-
Vortex mixer
Procedure:
-
Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound. For 1 mL of stock solution:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 482.44 g/mol * (1000 mg / 1 g) = 4.82 mg
-
-
Weighing: Carefully weigh out 4.82 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of cell culture grade DMSO to the tube.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed. Ensure the final solution is clear and free of particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes (e.g., 20-50 µL) in sterile cryovials to minimize freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium (or appropriate aqueous buffer)
-
Sterile tubes for dilution
Procedure:
-
Thawing: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: Perform serial dilutions of the stock solution directly into the cell culture medium to achieve the desired final concentrations (e.g., 10, 50, 100 µM).
-
Important: To avoid precipitation, add the stock solution to the culture medium while vortexing or mixing gently. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) to prevent solvent-induced cytotoxicity.
-
-
Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment.
-
Usage: Use the freshly prepared working solutions immediately for your in vitro assays. Aqueous solutions of this compound are not stable and should not be stored.
This compound's Mechanism of Action: Key Signaling Pathways
This compound exerts its anticancer effects by modulating multiple cellular signaling pathways, frequently leading to the induction of apoptosis. One of the key mechanisms is the activation of the intrinsic, or mitochondrial, pathway of apoptosis.
Conclusion
The poor aqueous solubility of this compound requires careful preparation of stock solutions in organic solvents like DMSO. For reproducible in vitro results, it is crucial to use a well-defined protocol, minimize freeze-thaw cycles of the stock solution, and prepare fresh aqueous working solutions for each experiment. Adherence to these guidelines will ensure the stability and bioavailability of this compound in experimental setups, leading to more reliable and accurate data.
References
- 1. chembk.com [chembk.com]
- 2. Silibinin Triggers the Mitochondrial Pathway of Apoptosis in Human Oral Squamous Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Tumor Activity and Mechanism of Silibinin Based on Network Pharmacology and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Effective Dosage of Silibinin B in In Vivo Mouse Cancer Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effective dosage and administration of Silibinin B in various in vivo mouse cancer models. The accompanying protocols offer detailed methodologies for key experiments to guide researchers in their study design.
Summary of Effective this compound Dosages in Mouse Cancer Models
This compound has demonstrated significant anti-tumor efficacy across a range of cancer types in preclinical mouse models. The effective dosage is dependent on the tumor type, administration route, and treatment regimen. The following tables summarize the quantitative data from various studies.
| Cancer Type | Mouse Strain | Cancer Cell Line | Dosage | Administration Route | Treatment Schedule | Key Findings |
| Colorectal Cancer | Athymic Nude | LoVo | 100 and 200 mg/kg | Oral Gavage | 5 days/week for 6 weeks | Significant inhibition of xenograft growth.[1] |
| Breast Cancer | BALB/c | 4T1-luciferase | 150 mg/kg | Oral Gavage | Every other day | Decreased tumor volume and prolonged survival. |
| Breast Cancer | - | - | 2 mg/kg | Intra-tumoral Injection | Every 48 hours | Significantly reduced tumor volume and weight.[2][3] |
| Breast Cancer | Balb/c-nude | MDA-MB-468 | 200 mg/kg | Oral Gavage | Daily for 45 days | Suppressed tumor volume by 52.8%.[4] |
| Lung Cancer | C57BL/6 | Lewis Lung Carcinoma | - | Oral Gavage | - | Significantly decreased tumor mass, volume, and lung metastases.[5] |
| Bladder Cancer | Athymic Nude | RT4 | 100 and 200 mg/kg | Oral Gavage | 5 days/week for 12 weeks | Inhibited tumor xenograft growth, decreased tumor volume by 51-58%. |
| Hepatocellular Carcinoma | Nude | HuH7 | 80 and 160 mg/kg | Oral Gavage | Daily for 5 weeks | Dose-dependent reduction in xenograft frequency and volume. |
| Oral Cancer | Nude | Ca9-22 | 100 mg/kg | Intraperitoneal Injection | Thrice a week for 33 days | Significantly suppressed tumor growth and decreased tumor volume. |
| Prostate Cancer | TRAMP | - | - | Dietary | 12-20 weeks of age | Significantly inhibited lung metastasis. |
Experimental Protocols
Xenograft Mouse Model Protocol
This protocol outlines the establishment of a subcutaneous xenograft model, a common method for evaluating the in vivo efficacy of anti-cancer compounds.
Materials:
-
Cancer cell line of interest (e.g., LoVo, MDA-MB-468, RT4, HuH7, Ca9-22)
-
Appropriate mouse strain (e.g., Athymic Nude, BALB/c, C57BL/6)
-
Sterile phosphate-buffered saline (PBS)
-
Matrigel (optional, can enhance tumor take rate)
-
Syringes and needles (25-27 gauge)
-
Calipers for tumor measurement
-
Animal housing and husbandry equipment
Procedure:
-
Cell Preparation: Culture cancer cells to 70-80% confluency. Harvest the cells by trypsinization, wash with PBS, and resuspend in sterile PBS at the desired concentration (e.g., 5 x 10^6 cells/0.2 mL). For some cell lines, mixing with Matrigel at a 1:1 ratio can improve tumor establishment.
-
Animal Handling: Acclimatize mice to the facility for at least one week before the experiment.
-
Tumor Cell Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor appearance. Once tumors are palpable, measure the tumor volume regularly (e.g., twice or thrice weekly) using digital calipers.
-
Tumor Volume Calculation: Calculate the tumor volume using the formula: Volume = (length x width²) / 2 .
-
Randomization: When tumors reach a predetermined size (e.g., 70-300 mm³), randomize the mice into control and treatment groups.
This compound Administration Protocols
The choice of administration route depends on the experimental design and the pharmacokinetic properties of the drug formulation.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose (CMC), cottonseed oil)
-
Oral gavage needles (stainless steel or flexible plastic)
-
Syringes
Procedure:
-
Preparation of this compound Suspension: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration.
-
Animal Restraint: Gently but firmly restrain the mouse.
-
Gavage Needle Insertion: Measure the appropriate length for gavage needle insertion (from the mouth to the last rib). Gently insert the gavage needle into the esophagus.
-
Administration: Slowly administer the this compound suspension.
-
Post-administration Monitoring: Monitor the animal for any signs of distress after administration.
Materials:
-
This compound
-
Vehicle (e.g., 5% DMSO and 10% Tween-20 in PBS)
-
Syringes and needles (25-30 gauge)
Procedure:
-
Preparation of this compound Solution: Dissolve this compound in the vehicle to the desired concentration.
-
Animal Restraint: Restrain the mouse to expose the abdomen.
-
Injection Site: Locate the injection site in the lower right or left quadrant of the abdomen to avoid puncturing the bladder or cecum.
-
Injection: Insert the needle at a 10-20 degree angle and inject the solution.
-
Post-injection Monitoring: Observe the mouse for any adverse reactions.
Materials:
-
This compound
-
Sterile vehicle
-
Syringes and needles (e.g., 30 gauge)
Procedure:
-
Preparation of this compound Solution: Prepare a sterile solution of this compound at the desired concentration.
-
Animal Restraint: Securely restrain the mouse to immobilize the tumor.
-
Injection: Directly inject the this compound solution into the center of the tumor.
-
Post-injection Monitoring: Monitor the injection site for any signs of irritation or necrosis.
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by modulating multiple signaling pathways involved in cell proliferation, survival, and metastasis.
Caption: this compound inhibits multiple oncogenic signaling pathways.
General Experimental Workflow for In Vivo Efficacy Studies
The following diagram illustrates a typical workflow for assessing the anti-tumor efficacy of this compound in a mouse xenograft model.
References
- 1. Silibinin suppresses growth and induces apoptotic death of human colorectal carcinoma LoVo cells in culture and tumor xenograft - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Silibinin exhibits anti-tumor effects in a breast cancer stem cell model by targeting stemness and induction of differentiation and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer effect of silibinin on the xenograft model using MDA-MB-468 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-metastatic Efficacy of Silibinin: Molecular Mechanisms and Therapeutic Potential against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Silibinin B in Plasma by High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the quantification of Silibinin B in plasma samples. Silibinin, the primary active component of silymarin from milk thistle, is a mixture of two diastereomers: Silibinin A and this compound.[1][2] Accurate quantification of the individual diastereomers is crucial for pharmacokinetic and drug metabolism studies due to potential differences in their biological activity.[1] This document provides comprehensive protocols for sample preparation, chromatographic separation, and method validation, tailored for researchers, scientists, and professionals in drug development.
Introduction
Silibinin, a flavonolignan derived from the milk thistle plant (Silybum marianum), has demonstrated significant hepatoprotective, anti-inflammatory, and antioxidant properties.[3] It is comprised of two main diastereomers, Silibinin A and this compound.[1] The development of reliable bioanalytical methods to quantify these individual isomers in biological matrices like plasma is essential for understanding their absorption, distribution, metabolism, and excretion (ADME) profiles. This application note presents a detailed HPLC method that allows for the specific quantification of this compound, addressing the need for stereospecific analysis in clinical and preclinical research.
Experimental Protocols
Plasma Sample Preparation: Protein Precipitation
A simple and efficient protein precipitation method is employed for the extraction of this compound from plasma samples.
Reagents and Materials:
-
Human or animal plasma (with anticoagulant, e.g., heparin)
-
Acetonitrile (HPLC grade)
-
Internal Standard (IS) solution (e.g., Naringenin or Diclofenac in acetonitrile)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Protocol:
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins. The ratio of acetonitrile to plasma should be approximately 3:1 (v/v).
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge the tubes at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean HPLC vial.
-
Inject a specific volume (e.g., 20 µL) of the supernatant into the HPLC system for analysis.
Chromatographic Conditions for this compound Quantification
The following chromatographic conditions have been optimized for the separation and quantification of this compound. For enhanced sensitivity and specificity, an LC-MS/MS system is recommended.
Instrumentation:
-
HPLC system with a binary pump, autosampler, and column oven
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Parameters:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 2.0 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid and 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Methanol |
| Gradient Elution | Isocratic elution with 51% Methanol |
| Flow Rate | 0.8 - 1.0 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 20 µL |
| Detector | MS/MS (ESI in negative mode) |
| MS/MS Transition | For this compound: m/z 481.0 → 301.0 |
| Internal Standard | Naringenin or other suitable compound |
Data Presentation
The performance of the HPLC method for this compound quantification is summarized in the tables below. The data is compiled from various validated methods and showcases the method's reliability.
Table 1: Chromatographic and Calibration Data
| Parameter | Method 1 (LC-MS/MS) | Method 2 (HPLC-UV) |
| Analyte | Silibinin A and B | Silybin (mixture) |
| Linearity Range (ng/mL) | 2 - 100 | 50 - 5000 |
| Correlation Coefficient (r²) | > 0.99 | > 0.999 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 2 | 50 |
Table 2: Method Validation Parameters (Accuracy and Precision)
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |
| Silibinin (A+B) | LLOQ | 2 | < 10.5% | < 10.5% | 91 - 106.5 | |
| Low | - | < 10.5% | < 10.5% | 91 - 106.5 | ||
| Medium | - | < 10.5% | < 10.5% | 91 - 106.5 | ||
| High | - | < 10.5% | < 10.5% | 91 - 106.5 | ||
| Silybin (mixture) | LLOQ | 50 | 8.8 | 6.4 | 111.2 | |
| Low | 150 | 3.2 | 4.1 | 96.6 | ||
| Medium | 600 | 2.5 | 2.1 | 102.3 | ||
| High | 3000 | 1.9 | 1.8 | 101.8 |
Visualizations
Experimental Workflow for this compound Quantification
The following diagram illustrates the complete workflow from plasma sample collection to the final data analysis for the quantification of this compound.
Caption: Workflow for this compound analysis in plasma.
Logical Relationship of Method Validation
This diagram outlines the key parameters assessed to ensure the validity and reliability of the analytical method.
Caption: Key parameters of method validation.
Conclusion
The HPLC method detailed in this application note provides a selective and sensitive approach for the quantification of this compound in plasma. The protein precipitation sample preparation is straightforward and efficient, and the chromatographic conditions are optimized for the resolution of Silibinin diastereomers. The presented validation data demonstrates that the method is accurate, precise, and linear over a relevant concentration range, making it suitable for pharmacokinetic studies and other applications in drug development.
References
- 1. An Assessment of Pharmacokinetics and Antioxidant Activity of Free Silymarin Flavonolignans in Healthy Volunteers: A Dose Escalation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and metabolic profile of free, conjugated, and total silymarin flavonolignans in human plasma after oral administration of milk thistle extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Simple HPLC Method for the Quantitative Determination of Silybin in Rat Plasma: Application to a Comparative Pharmacokinetic Study on Commercial Silymarin Products - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LC-MS/MS Detection of Silibinin B and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silibinin, the major active constituent of silymarin extracted from milk thistle (Silybum marianum), is a flavonolignan with recognized hepatoprotective, antioxidant, anti-inflammatory, and anti-cancer properties.[1] Silibinin exists as a diastereomeric mixture of Silibinin A and Silibinin B. Understanding the metabolic fate of these isomers is crucial for elucidating their mechanisms of action and for drug development. This document provides a detailed LC-MS/MS protocol for the sensitive and specific detection and quantification of this compound and its primary metabolites in biological matrices.
This compound undergoes both phase I and phase II metabolism. Phase I reactions include hydroxylation and O-demethylation, while phase II metabolism is extensive, leading to the formation of glucuronide and sulfate conjugates.[2][3] The analytical method described herein is designed to quantify both the parent drug and its key metabolic products.
Experimental Protocols
Sample Preparation from Human Plasma
This protocol is adapted for the extraction of this compound and its metabolites from human plasma. To quantify both free and conjugated metabolites, a two-pronged approach is utilized: one preparation for the analysis of free (unconjugated) compounds and another involving enzymatic hydrolysis to determine the total concentration after deconjugation.
a. Reagents and Materials:
-
Human plasma (collected in EDTA or heparin tubes)
-
This compound standard
-
Internal Standard (IS) (e.g., Naringenin or a stable isotope-labeled this compound)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
β-glucuronidase from Helix pomatia
-
Sodium acetate buffer (pH 5.0)
-
Methyl-tert-butyl ether (MTBE)
-
Microcentrifuge tubes (1.5 mL)
b. Protocol for Free (Unconjugated) this compound and Metabolites:
-
Thaw plasma samples on ice.
-
In a microcentrifuge tube, add 100 µL of plasma.
-
Add 10 µL of the internal standard working solution.
-
To precipitate proteins, add 300 µL of ice-cold acetonitrile.[4]
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 Methanol:Water with 0.1% formic acid).
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
c. Protocol for Total (Free + Conjugated) this compound and Metabolites:
-
In a microcentrifuge tube, add 100 µL of plasma.
-
Add 50 µL of sodium acetate buffer (pH 5.0).
-
Add 10 µL of β-glucuronidase solution (e.g., 2500 units/mL).[5]
-
Incubate at 37°C for 2 hours to ensure complete hydrolysis of glucuronide conjugates.
-
After incubation, add 10 µL of the internal standard working solution.
-
Perform a liquid-liquid extraction by adding 500 µL of methyl-tert-butyl ether (MTBE).
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the organic (upper) layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Proceed with steps 10-12 from the protocol for free metabolites.
Liquid Chromatography (LC) Conditions
-
Column: A reversed-phase C18 column is commonly used, for instance, a Waters Atlantis C18 column (e.g., 2.1 x 150 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start with a low percentage of organic phase, ramping up to elute the analytes, followed by a column wash and re-equilibration. A representative gradient is provided in the table below.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
Table 1: Representative LC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 10.0 | 5 | 95 |
| 12.0 | 5 | 95 |
| 12.1 | 95 | 5 |
| 15.0 | 95 | 5 |
Mass Spectrometry (MS) Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is preferred for Silibinin and its metabolites due to the presence of phenolic hydroxyl groups.
-
Ion Source Parameters:
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Data Presentation
The following tables summarize the key quantitative data for the analysis of this compound and its metabolites.
Table 2: MRM Transitions for this compound and its Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Notes |
| This compound | 481.1 | 301.0 | 25 | The most abundant and specific transition. |
| 481.1 | 125.1 | 35 | A secondary transition for confirmation. | |
| This compound Glucuronide | 657.1 | 481.1 | 20 | Neutral loss of the glucuronic acid moiety (176 Da). |
| 657.1 | 301.0 | 30 | Fragmentation of the aglycone after neutral loss. | |
| This compound Sulfate | 561.1 | 481.1 | 22 | Neutral loss of the sulfate group (80 Da). |
| 561.1 | 301.0 | 32 | Fragmentation of the aglycone after neutral loss. | |
| Hydroxylated this compound | 497.1 | 317.0 | 28 | Proposed fragmentation of the hydroxylated aglycone. |
| O-demethylated this compound | 467.1 | 287.0 | 28 | Proposed fragmentation of the demethylated aglycone. |
| Naringenin (IS) | 271.1 | 151.0 | 20 | Common internal standard. |
Table 3: Typical Calibration and Quality Control Data
| Analyte | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| This compound | Plasma | 0.5 - 500 | 0.5 | < 10% | < 15% | 90-110% |
| This compound | Urine | 1 - 1000 | 1 | < 10% | < 15% | 90-110% |
| Total this compound | Plasma | 1 - 1000 | 1 | < 15% | < 15% | 85-115% |
Note: The quantitative data for metabolites will need to be established through the synthesis or isolation of analytical standards.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the extraction and analysis of this compound and its metabolites.
This compound Signaling Pathway Inhibition
Silibinin has been shown to inhibit multiple signaling pathways involved in inflammation and cancer progression. A key pathway affected is the NF-κB signaling cascade.
Caption: this compound inhibits the NF-κB signaling pathway, reducing pro-inflammatory cytokine production.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. A Simple HPLC Method for the Quantitative Determination of Silybin in Rat Plasma: Application to a Comparative Pharmacokinetic Study on Commercial Silymarin Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of an HPLC-MS/MS Method for the Determination of Silybin in Human Plasma, Urine and Breast Tissue - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Cell Viability with Silibinin B using an MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silibinin, the primary active constituent of silymarin isolated from the milk thistle plant (Silybum marianum), has demonstrated significant anti-neoplastic properties in a variety of cancer models.[1][2] Its therapeutic potential is attributed to its ability to modulate multiple cell signaling pathways, leading to the inhibition of proliferation, induction of apoptosis, and cell cycle arrest in cancer cells.[3][4] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[5] This assay measures the metabolic activity of cells, where viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to a purple formazan product. The intensity of the purple color is directly proportional to the number of viable cells. These application notes provide a detailed protocol for utilizing the MTT assay to evaluate the cytotoxic effects of Silibinin B on various cell lines.
Mechanism of Action of this compound
Silibinin exerts its anticancer effects through a multi-faceted approach, influencing various cellular processes:
-
Induction of Apoptosis: Silibinin triggers programmed cell death through both the extrinsic (death receptor-mediated) and intrinsic (mitochondria-dependent) pathways. It can enhance the expression of TNF-related apoptosis-inducing ligand (TRAIL) death receptors (DR4/DR5) and activate caspases-8, -10, -9, and -3. The intrinsic pathway is activated through the perturbation of the mitochondrial membrane potential and the release of cytochrome c.
-
Cell Cycle Arrest: Silibinin can induce cell cycle arrest, primarily at the G0/G1 or G1 phase, by modulating the expression of cyclins and cyclin-dependent kinases (CDKs).
-
Modulation of Signaling Pathways: It has been shown to interfere with several key signaling pathways that are crucial for cancer cell growth and survival, including the EGFR, STAT3, PI3K/AKT/mTOR, and JNK/c-Jun pathways.
-
Generation of Reactive Oxygen Species (ROS): Silibinin can induce the generation of ROS, which in turn can trigger apoptotic pathways in cancer cells.
Data Presentation: Cytotoxic Effects of this compound on Various Cell Lines
The following tables summarize the quantitative data from various studies on the effect of this compound on cell viability as measured by the MTT assay.
Table 1: IC50 Values of this compound in Different Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 Value (µM) | Reference |
| CT26 | Colorectal Cancer | 24 | ~50 | |
| MDA-MB-435 (DOX-resistant) | Breast Cancer | Not Specified | 200-570 | |
| MCF7 | Breast Cancer | 24 | >200 | |
| MCF7 | Breast Cancer | 48 | ~150 | |
| AsPC-1 | Pancreatic Cancer | Not Specified | Not Specified | |
| BxPC-3 | Pancreatic Cancer | Not Specified | Not Specified | |
| Panc-1 | Pancreatic Cancer | Not Specified | Not Specified | |
| HT1080 | Fibrosarcoma | 24 | >25 |
Table 2: Concentration-Dependent Effect of this compound on Cell Viability
| Cell Line | Cancer Type | This compound Concentration (µg/mL) | Incubation Time (hours) | % Cell Viability | Reference |
| HepG2 | Hepatocellular Carcinoma | 12.5 | 24, 48, 72 | Dose-dependent decrease | |
| HepG2 | Hepatocellular Carcinoma | 25 | 24, 48, 72 | Dose-dependent decrease | |
| HepG2 | Hepatocellular Carcinoma | 50 | 24, 48, 72 | Dose-dependent decrease | |
| HepG2 | Hepatocellular Carcinoma | 100 | 24, 48, 72 | Dose-dependent decrease | |
| HepG2 | Hepatocellular Carcinoma | 150 | 24, 48, 72 | Dose-dependent decrease | |
| HepG2 | Hepatocellular Carcinoma | 200 | 24, 48, 72 | Dose-dependent decrease | |
| HUVEC | Non-malignant | 200 | 72 | ~75% |
Experimental Protocols
MTT Assay Protocol for Measuring Cell Viability
This protocol is a generalized procedure based on common practices for performing an MTT assay to determine the cytotoxic effects of this compound.
Materials:
-
This compound (stock solution prepared in DMSO)
-
Selected cancer and/or non-cancer cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO), acidified isopropanol)
-
96-well flat-bottom microplates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in the complete culture medium from the stock solution. A common concentration range to test is 0-200 µg/mL or 0-200 µM.
-
After 24 hours of cell attachment, carefully aspirate the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells.
-
Include vehicle control wells (medium with the same concentration of DMSO used for the highest this compound concentration) and untreated control wells (medium only).
-
-
Incubation:
-
Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the treatment incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 3-4 hours at 37°C in the dark. During this time, viable cells will metabolize the MTT into formazan crystals, resulting in a purple color.
-
-
Solubilization of Formazan Crystals:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium and MTT solution only) from all other readings.
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value (the concentration that inhibits cell viability by 50%).
-
Visualizations
Experimental Workflow
Caption: Workflow for assessing cell viability with this compound using the MTT assay.
Signaling Pathways Affected by this compound
Caption: this compound's impact on key cell signaling pathways leading to apoptosis and reduced proliferation.
References
- 1. Silibinin triggers apoptotic signaling pathways and autophagic survival response in human colon adenocarcinoma cells and their derived metastatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Silibinin Triggers the Mitochondrial Pathway of Apoptosis in Human Oral Squamous Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Silibinin? [synapse.patsnap.com]
- 4. Molecular Mechanisms of Silibinin-Mediated Cancer Chemoprevention with Major Emphasis on Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
Silibinin B Treatment for Western Blot Analysis of Protein Expression: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silibinin B, a primary active constituent of silymarin extracted from milk thistle (Silybum marianum), has garnered significant attention for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and hepatoprotective properties. These effects are largely attributed to its ability to modulate various intracellular signaling pathways, thereby influencing the expression of key proteins involved in cell proliferation, apoptosis, and inflammation. Western blot analysis is a fundamental technique employed to investigate these molecular mechanisms by quantifying changes in protein expression levels following this compound treatment.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in cell culture experiments and subsequent Western blot analysis to assess its impact on protein expression.
Data Presentation: Quantitative Effects of this compound on Protein Expression
The following tables summarize the dose- and time-dependent effects of this compound on the expression of various proteins as determined by Western blot analysis in different cell lines.
Table 1: Effect of this compound on Cell Cycle Regulatory Proteins
| Cell Line | Protein | This compound Concentration (µM) | Treatment Time (h) | Observed Effect | Reference |
| TCC-SUP (Bladder Cancer) | CDK2 | 200 | 48 | ~98% decrease | [1] |
| TCC-SUP (Bladder Cancer) | CDK4 | 200 | 48 | ~80% decrease | [1] |
| TCC-SUP (Bladder Cancer) | CDK6 | 200 | 48 | ~80% decrease | [1] |
| TCC-SUP (Bladder Cancer) | Cip1/p21 | 100-200 | 24-48 | ~3-4 fold increase | [1] |
| T-24 (Bladder Cancer) | Cip1/p21 | 100-200 | 24-48 | ~1-3 fold increase | [1] |
| TCC-SUP & T-24 | Kip1/p27 | 50, 100, 200 | 24, 48 | Dose-dependent increase | |
| HT-29 (Colon Carcinoma) | CDK2, CDK4, Cyclin E, Cyclin D1 | 50-100 µg/ml | - | Decrease | |
| HT-29 (Colon Carcinoma) | Kip1/p27, Cip1/p21 | 50-100 µg/ml | - | Upregulation | |
| HT-29 (Colon Carcinoma) | cdc25C, cdc2/p34, Cyclin B1 | 100 µg/ml | 48 | 40-80% decrease | |
| YD10B & Ca9-22 (Oral Cancer) | Cyclin D1, Cyclin E1, CDK4, CDK6 | - | - | Downregulation | |
| A549, H292, H460 (NSCLC) | CDK4, Cyclin D1, Cyclin E | 50, 100 | 48 | Suppression | |
| A549, H292, H460 (NSCLC) | p21, p27 | 50, 100 | 48 | Elevation |
Table 2: Effect of this compound on Apoptosis-Related Proteins
| Cell Line | Protein | This compound Concentration (µM) | Treatment Time (h) | Observed Effect | Reference |
| YD10B & Ca9-22 (Oral Cancer) | p53, Cleaved Caspase-3, Cleaved PARP, Bax | - | - | Upregulation | |
| YD10B & Ca9-22 (Oral Cancer) | Bcl-2 | - | - | Downregulation | |
| AsPC-1, Panc-1, BxPC-3 (Pancreatic Cancer) | Cleaved Caspase-3, -8, -9 | - | - | Activation | |
| DU145 (Prostate Carcinoma) | Cleaved Caspase-9, -3, PARP | - | - | Activation |
Table 3: Effect of this compound on PI3K/Akt Signaling Pathway
| Cell Line | Protein | This compound Concentration (µM) | Treatment Time (h) | Observed Effect | Reference |
| Bladder Cancer Cells | p110α, p85 | 10 | 72 | Decrease | |
| Bladder Cancer Cells | p-Akt (Ser-473) | 10 | 72 | Reduction | |
| Human OA Chondrocytes | p-PI3K, p-Akt | - | - | Inhibition of IL-1β-induced phosphorylation | |
| Embryonic Stem Cells | p-PI3K, p-Akt | 10 | - | Activation |
Table 4: Effect of this compound on MAPK Signaling Pathway
| Cell Line | Protein | This compound Concentration (µM) | Treatment Time (h) | Observed Effect | Reference |
| RAW 264.7 (Macrophages) | p-p38 MAPK | - | - | Strong inhibition | |
| RAW 264.7 (Macrophages) | p-ERK1/2, p-JNK | - | - | Not inhibited | |
| HT1080 (Fibrosarcoma) | ERK-1/2, p-p38 | 25 | - | Decrease | |
| HEK293 | p-JNK, p-ERK, p-p38 | 100 (pre-treatment) | 12 | Attenuation of cisplatin-induced phosphorylation |
Table 5: Effect of this compound on STAT3 Signaling Pathway
| Cell Line | Protein | This compound Concentration (µM) | Treatment Time (h) | Observed Effect | Reference |
| DU145 (Prostate Carcinoma) | p-STAT3 (Tyr705, Ser727) | 100-200 | 24, 48 | Strong reduction | |
| Ishikawa & RL-952 (Endometrial Cancer) | p-STAT3 | 100, 150, 200 | 48 | Decrease | |
| Human Trabecular Meshwork Cells | p-JAK2, p-STAT3 | - | - | Inhibition of TGF-β2-induced activation |
Signaling Pathways and Experimental Workflow Diagrams
Caption: this compound modulates multiple signaling pathways.
Caption: Experimental workflow for Western blot analysis.
Experimental Protocols
Protocol 1: this compound Treatment of Cultured Cells
This protocol provides a general guideline for treating adherent cell lines with this compound. Optimization of cell density, this compound concentration, and treatment duration is crucial for each cell line and experimental goal.
Materials:
-
Cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (stock solution in DMSO)
-
Phosphate Buffered Saline (PBS), sterile
-
6-well or 10 cm cell culture plates
-
Trypsin-EDTA
-
Dimethyl sulfoxide (DMSO) as a vehicle control
Procedure:
-
Cell Seeding:
-
Culture cells to ~80-90% confluency.
-
Trypsinize and seed cells in 6-well plates or 10 cm dishes at a density that will allow them to reach 60-70% confluency at the time of treatment.
-
Allow cells to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO₂).
-
-
This compound Treatment:
-
Prepare fresh dilutions of this compound in complete culture medium from a concentrated stock solution (typically in DMSO). Ensure the final concentration of DMSO in the medium is consistent across all treatments and the vehicle control (usually ≤ 0.1%).
-
Aspirate the old medium from the cells.
-
Add the medium containing the desired concentrations of this compound (e.g., 50, 100, 200 µM) or the vehicle control (DMSO) to the respective wells/dishes.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting:
-
After the treatment period, place the culture plates on ice.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Proceed immediately to Protocol 2 for protein extraction.
-
Protocol 2: Western Blot Analysis of Protein Expression
This protocol outlines the steps for protein extraction, quantification, electrophoresis, transfer, and immunodetection.
Materials:
-
RIPA lysis buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4X or 2X)
-
SDS-PAGE gels (precast or hand-casted)
-
Running buffer (Tris-Glycine-SDS)
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Tris-Buffered Saline with Tween-20 (TBST)
-
Primary antibodies specific to the proteins of interest
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagents
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Protein Extraction:
-
Add an appropriate volume of ice-cold lysis buffer to each well/dish (e.g., 100-200 µl for a 6-well plate).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant (containing the protein) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA or Bradford assay according to the manufacturer's instructions.
-
-
Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each sample to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-50 µg) into the wells of an SDS-PAGE gel.
-
Run the gel in running buffer until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10-15 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL detection reagent according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the protein bands using appropriate software (e.g., ImageJ). Normalize the expression of the target protein to a loading control (e.g., β-actin, GAPDH).
-
References
Application Notes: Immunofluorescence Staining to Evaluate the Effects of Silibinin B Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silibinin B, a primary active constituent of silymarin extracted from milk thistle, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] These effects are attributed to its ability to modulate various intracellular signaling pathways.[1] Immunofluorescence (IF) is a powerful technique to visualize the subcellular localization and quantify the expression levels of specific proteins, providing crucial insights into the molecular mechanisms of drug action.[3] These application notes provide a detailed protocol for utilizing immunofluorescence staining to investigate the cellular effects of this compound treatment, with a focus on key signaling pathways.
Mechanism of Action of this compound
This compound exerts its biological effects by targeting multiple signaling cascades. Notably, it has been shown to:
-
Inhibit the NF-κB Pathway: this compound can prevent the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus, thereby inhibiting the transcription of pro-inflammatory and pro-survival genes.[4]
-
Modulate the p53 Pathway: this compound can increase the expression and nuclear accumulation of the tumor suppressor protein p53, leading to cell cycle arrest and apoptosis in cancer cells.
-
Inhibit STAT3 Signaling: this compound is a direct inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), preventing its phosphorylation, dimerization, and nuclear translocation, which are critical for tumor cell proliferation and survival.
Application of Immunofluorescence in Studying this compound Effects
Immunofluorescence staining can be employed to visualize and quantify the effects of this compound on these key signaling proteins. Specific applications include:
-
Monitoring NF-κB (p65) Nuclear Translocation: Assessing the change in subcellular localization of the p65 subunit from the cytoplasm to the nucleus upon stimulation and subsequent treatment with this compound.
-
Quantifying p53 Expression and Nuclear Accumulation: Measuring the intensity of p53 staining within the nucleus to determine if this compound treatment leads to its upregulation and activation.
-
Assessing STAT3 Phosphorylation and Localization: Using phospho-specific antibodies to detect the activated form of STAT3 and its localization within the cell following this compound treatment.
Experimental Protocols
This section provides a detailed protocol for performing immunofluorescence staining on cultured cells treated with this compound.
Materials and Reagents
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (appropriate purity for cell culture)
-
Dimethyl sulfoxide (DMSO) for dissolving this compound
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Solution: 0.1-0.5% Triton X-100 in PBS
-
Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or 5-10% Normal Goat Serum in PBS with 0.1% Triton X-100
-
Primary Antibodies (e.g., anti-NF-κB p65, anti-p53, anti-phospho-STAT3 (Tyr705))
-
Fluorophore-conjugated Secondary Antibodies (e.g., Goat anti-Rabbit IgG Alexa Fluor 488, Goat anti-Mouse IgG Alexa Fluor 594)
-
Nuclear Counterstain: 4',6-diamidino-2-phenylindole (DAPI)
-
Antifade Mounting Medium
-
Glass coverslips and microscope slides
Protocol Steps
-
Cell Culture and Treatment:
-
Seed cells onto sterile glass coverslips placed in a multi-well plate.
-
Culture cells to the desired confluency (typically 60-80%).
-
Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a cell culture medium to the desired final concentrations. A vehicle control (DMSO) should be included.
-
Treat the cells with various concentrations of this compound or vehicle control for a predetermined time (e.g., 24, 48 hours).
-
If studying signaling pathway activation, cells may be stimulated with an appropriate agonist (e.g., TNF-α for NF-κB activation) for a short period before or during this compound treatment.
-
-
Fixation:
-
Aspirate the culture medium and gently wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.
-
-
Permeabilization:
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature. This step is essential for intracellular antigens.
-
-
Blocking:
-
Wash the cells three times with PBS for 5 minutes each.
-
Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in the Blocking Buffer.
-
Incubate the coverslips with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each to remove the unbound primary antibody.
-
Dilute the appropriate fluorophore-conjugated secondary antibody in the Blocking Buffer.
-
Incubate the coverslips with the diluted secondary antibody for 1-2 hours at room temperature, protected from light.
-
-
Nuclear Staining:
-
Wash the cells three times with PBS for 5 minutes each.
-
Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.
-
Wash the cells twice with PBS.
-
-
Mounting and Imaging:
-
Carefully mount the coverslips onto glass slides using an antifade mounting medium.
-
Seal the edges of the coverslip with nail polish to prevent drying.
-
Image the slides using a fluorescence or confocal microscope. Acquire images using consistent settings (e.g., exposure time, gain) for all samples to allow for quantitative comparison.
-
Data Presentation and Analysis
Quantitative analysis of immunofluorescence images is crucial for obtaining objective and reproducible data. This can be achieved using image analysis software such as ImageJ/Fiji.
Quantitative Data Summary
The following tables provide illustrative examples of how to present quantitative data from immunofluorescence experiments investigating the effects of this compound. Note: The data presented here are hypothetical and for illustrative purposes, but are based on the trends reported in the scientific literature.
Table 1: Effect of this compound on NF-κB (p65) Nuclear Translocation
| This compound Conc. (µM) | % Cells with Nuclear p65 | Nuclear/Cytoplasmic Intensity Ratio (Mean ± SD) |
| 0 (Vehicle) | 85 ± 5 | 3.5 ± 0.4 |
| 10 | 62 ± 7 | 2.4 ± 0.3 |
| 50 | 35 ± 6 | 1.5 ± 0.2 |
| 100 | 18 ± 4 | 0.8 ± 0.1 |
Data based on cells stimulated with TNF-α to induce p65 translocation.
Table 2: Effect of this compound on p53 Nuclear Expression
| This compound Conc. (µM) | Mean Nuclear Fluorescence Intensity (Arbitrary Units ± SD) | % p53 Positive Nuclei |
| 0 (Vehicle) | 150 ± 25 | 20 ± 3 |
| 10 | 280 ± 35 | 45 ± 5 |
| 50 | 550 ± 60 | 78 ± 6 |
| 100 | 820 ± 75 | 92 ± 4 |
Table 3: Effect of this compound on STAT3 Phosphorylation (p-STAT3)
| This compound Conc. (µM) | Mean p-STAT3 Fluorescence Intensity (Arbitrary Units ± SD) | % p-STAT3 Positive Cells |
| 0 (Vehicle) | 950 ± 110 | 90 ± 5 |
| 10 | 720 ± 95 | 68 ± 7 |
| 50 | 410 ± 55 | 35 ± 6 |
| 100 | 180 ± 30 | 15 ± 4 |
Data based on cells stimulated with IL-6 to induce STAT3 phosphorylation.
Mandatory Visualizations
Caption: this compound signaling pathways.
Caption: Experimental workflow for immunofluorescence.
References
- 1. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Method for the Quantitative Analysis of Stimulation-Induced Nuclear Translocation of the p65 Subunit of NF-κB from Patient-Derived Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Silibinin activates p53-caspase 2 pathway and causes caspase-mediated cleavage of Cip1/p21 in apoptosis induction in bladder transitional-cell papilloma RT4 cells: evidence for a regulatory loop between p53 and caspase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Formulating Silibinin B Nanoparticles to Enhance Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Silibinin, the primary active constituent of silymarin extracted from milk thistle, exhibits significant therapeutic potential, including hepatoprotective, anti-inflammatory, and anticancer properties.[1][2][3] However, its clinical application is substantially hindered by its poor aqueous solubility and low oral bioavailability.[1][4] This document provides detailed application notes and experimental protocols for the formulation of Silibinin B nanoparticles to overcome these limitations. The protocols described herein focus on leveraging nanotechnology-based drug delivery systems, such as solid lipid nanoparticles (SLNs), polymeric nanoparticles, and nanosuspensions, to improve the pharmacokinetic profile of this compound.
Introduction
The therapeutic efficacy of a drug is intrinsically linked to its bioavailability. Silibinin's hydrophobic nature leads to poor absorption from the gastrointestinal tract, extensive first-pass metabolism, and consequently, low plasma concentrations, which curtails its therapeutic utility. Encapsulating or formulating Silibinin into nanoparticles offers a promising strategy to enhance its bioavailability by increasing its surface area, improving its solubility and dissolution rate, and potentially facilitating its transport across biological membranes. These nanoparticle formulations can be tailored to achieve controlled and targeted drug delivery, further augmenting the therapeutic efficacy of Silibinin.
I. Formulation Strategies for Silibinin Nanoparticles
Several nanoparticle-based approaches have been successfully employed to enhance the bioavailability of Silibinin. This section outlines the key formulation strategies and presents a comparative summary of their physicochemical properties and in vivo performance.
Solid Lipid Nanoparticles (SLNs)
SLNs are colloidal carriers composed of biodegradable and biocompatible lipids that are solid at room temperature. They offer advantages such as high drug loading for lipophilic drugs like Silibinin, controlled release, and the potential for targeted delivery.
Polymeric Nanoparticles
Polymeric nanoparticles, often formulated with biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) and polyethylene glycol (PEG), can encapsulate Silibinin and provide a sustained release profile. The surface of these nanoparticles can also be functionalized for targeted delivery.
Nanosuspensions
Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and polymers. This approach is particularly useful for increasing the dissolution velocity and saturation solubility of poorly water-soluble drugs.
II. Data Presentation: Comparative Analysis of Silibinin Nanoparticle Formulations
The following tables summarize the quantitative data from various studies on Silibinin nanoparticle formulations, providing a clear comparison of their key characteristics and bioavailability enhancement.
Table 1: Physicochemical Properties of Silibinin Nanoparticles
| Formulation Type | Lipid/Polymer | Surfactant/Stabilizer | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Reference |
| Stealth SLNs | Stearic Acid | Brij 78 | 178.9 ± 5.5 | 0.168 ± 0.05 | Up to 7.55% (drug loading) | |
| SLNs | Compritol 888 ATO | Tween 80 (3%) | Smaller size, narrow distribution | - | - | |
| PLGA-PEG Nanoparticles | PLGA-PEG | - | 220 ± 6.37 (DLS) 150 ± 23.14 (FE-SEM) | - | 82.32 | |
| Nanosuspension (APSP) | - | Propylene Glycol | 104.5 ± 3.2 | 0.301 ± 0.02 | - | |
| Nanosuspension (EPN) | - | - | 60.33 ± 2.5 | 0.2 ± 0.01 | - | |
| Chitosan Nanoparticles | Chitosan | - | - | - | - | |
| Nanoemulsion | Capryol 90 | Tween 80, Transcutol | 160-220 | - | 98 |
Table 2: In Vivo Bioavailability Enhancement of Silibinin Nanoparticles
| Formulation Type | Animal Model | Administration Route | Bioavailability Improvement (Fold Increase) | Key Findings | Reference |
| Nanosuspensions | Beagle Dogs | Oral | Significantly increased | Smaller particle size led to higher oral bioavailability. | |
| Nanosuspension (APSP) | Rabbits | Oral | 6.88-fold (Cmax) 15.56-fold (AUC) | Nanoparticles showed significantly higher plasma concentrations compared to unprocessed Silibinin. | |
| Silybin-L-proline cocrystal | Rats | Oral | 16-fold | Outperformed commercial Silybin-phosphatidylcholine complex. | |
| Milk Thistle Nanocrystal (HM40) | Rats | Oral | 2.61-fold | Enhanced oral bioavailability compared to raw material. | |
| Milk Thistle Nanocrystal (HM40) | Humans | Oral | 1.51-fold | Improved bioavailability in healthy human volunteers. |
III. Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of different types of Silibinin nanoparticles.
Protocol for Preparation of Stealth Solid Lipid Nanoparticles (SLNs)
This protocol is based on the emulsion/evaporation/solidifying method.
Materials:
-
Silibinin
-
Stearic Acid (Lipid)
-
Brij 78 (Surfactant)
-
Acetone (Organic Solvent)
-
Deionized Water
Equipment:
-
Magnetic stirrer with heating plate
-
Water bath
-
High-speed homogenizer
-
Particle size analyzer
-
Differential Scanning Calorimeter (DSC)
Procedure:
-
Organic Phase Preparation: Dissolve 210 mg of stearic acid and 20 mg of Silibinin in 5 mL of acetone by magnetic stirring in a 40°C ± 2°C water bath.
-
Aqueous Phase Preparation: Dissolve 80 mg of Brij 78 in 30 mL of deionized water and heat the solution to 75°C ± 2°C.
-
Emulsification: Add the organic phase dropwise to the hot aqueous phase under continuous high-speed homogenization (e.g., 5000 RPM for 20 minutes).
-
Nanoparticle Formation: Add ice-cold water to the emulsion to make up the final volume to 50 mL and continue stirring for 2 hours to allow for the diffusion of the organic solvent into the aqueous phase and solidification of the lipid nanoparticles.
-
Separation: Centrifuge the dispersion at 5000 rpm for 30 minutes to separate the solid lipid nanoparticles.
-
Characterization:
-
Particle Size and Zeta Potential: Analyze the nanoparticle suspension using a particle size analyzer.
-
Thermal Analysis: Use DSC to investigate the physical state of Silibinin within the SLNs.
-
Protocol for Preparation of Silibinin Nanosuspension by Antisolvent Precipitation with a Syringe Pump (APSP)
This protocol describes a method for producing crystalline Silibinin nanoparticles.
Materials:
-
Silibinin
-
Ethanol (Solvent)
-
Propylene Glycol (Stabilizer)
-
Deionized Water (Antisolvent)
Equipment:
-
Syringe pump
-
Magnetic stirrer
-
Rotary evaporator
-
Particle size analyzer
Procedure:
-
Silibinin Solution Preparation: Prepare a saturated solution of Silibinin in ethanol.
-
Antisolvent/Stabilizer Solution Preparation: Prepare an aqueous solution of 1% w/v propylene glycol.
-
Precipitation: Inject the Silibinin solution at a constant rate into the antisolvent/stabilizer solution under high magnetic stirring (e.g., 3000 rpm). A typical solvent to antisolvent ratio is 1:10.
-
Nanoparticle Recovery: Subject the resulting nanosuspension to a rotary evaporator under vacuum to remove the solvent and obtain solid Silibinin nanoparticles.
-
Characterization:
-
Particle Size and Polydispersity Index (PDI): Determine the size and size distribution of the nanoparticles.
-
In Vitro Dissolution: Perform dissolution studies in various media (e.g., distilled water, 0.1 M HCl, phosphate buffer pH 6.8) to assess the enhancement in dissolution rate.
-
IV. Visualization of Workflows and Signaling Pathways
The following diagrams illustrate the experimental workflow for nanoparticle formulation and a key signaling pathway modulated by Silibinin.
Caption: Experimental workflow for formulating and evaluating Silibinin nanoparticles.
Caption: Key signaling pathways modulated by Silibinin.
Conclusion
The formulation of this compound into nanoparticles presents a highly effective strategy to overcome its inherent bioavailability challenges. As demonstrated by the compiled data and protocols, various nanoparticle systems can be successfully employed to enhance the solubility, dissolution, and ultimately, the in vivo efficacy of Silibinin. The choice of a specific formulation will depend on the desired pharmacokinetic profile and the specific therapeutic application. The provided protocols offer a starting point for researchers to develop and optimize Silibinin nanoparticle formulations for preclinical and clinical investigations.
References
- 1. Modulatory effects of silibinin in various cell signaling pathways against liver disorders and cancer - A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Silibinin‐Loaded Nanoparticles for Drug Delivery in Gastric Cancer: In Vitro Modulating miR‐181a and miR‐34a to Inhibit Cancer Cell Growth and Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Formulation Strategies for Enhancing the Bioavailability of Silymarin: The State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Administering Silibinin in Animal Studies of Liver Fibrosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the administration and evaluation of Silibinin, the primary active constituent of silymarin, in preclinical animal models of liver fibrosis. The protocols outlined below are based on established methodologies and aim to ensure reproducibility and accuracy in assessing the therapeutic potential of Silibinin.
Overview and Mechanism of Action
Silibinin, derived from the milk thistle plant (Silybum marianum), is a well-documented hepatoprotective agent with potent antioxidant, anti-inflammatory, and antifibrotic properties[1][2][3]. Its therapeutic effects in liver fibrosis are attributed to several mechanisms:
-
Antioxidant Activity: Silibinin scavenges free radicals and enhances the endogenous antioxidant defense system in the liver, thereby reducing oxidative stress, a key driver of hepatocyte injury[1][3].
-
Anti-inflammatory Effects: It mitigates liver inflammation by inhibiting the release of pro-inflammatory cytokines and blocking the nuclear factor-kappa B (NF-κB) signaling pathway.
-
Antifibrotic Action: Silibinin directly targets hepatic stellate cells (HSCs), the primary producers of extracellular matrix proteins in the fibrotic liver. It inhibits HSC activation and proliferation and downregulates the transforming growth factor-beta 1 (TGF-β1)/Smad signaling pathway, a critical mediator of fibrogenesis.
-
Modulation of Cellular Signaling: Silibinin influences various signaling cascades, including the MAPK pathway, to disrupt fibrotic processes.
Quantitative Data Summary
The following tables summarize typical dosage regimens and key assessment parameters from various animal studies investigating the effects of Silibinin on liver fibrosis.
Table 1: Silibinin/Silymarin Dosage and Administration in Animal Models of Liver Fibrosis
| Animal Model | Inducing Agent | Compound | Dosage | Route of Administration | Treatment Duration | Reference |
| Rats | Carbon Tetrachloride (CCl4) | Silymarin | 30 mg/kg/day | Intragastric | 21 days | |
| Rats | High-dose Methotrexate (MTX) | Silibinin | 25, 50, and 100 mg/kg/day | Intraperitoneal | 5 consecutive days | |
| Mice | Methionine-Choline Deficient (MCD) Diet | Silibinin | Not specified | Oral | 8 weeks | |
| Mice | Carbon Tetrachloride (CCl4) | Silymarin | 200 mg/kg | Oral | 3 weeks (therapeutic) | |
| Mice | Carbon Tetrachloride (CCl4) | Silymarin Complexes | 50 mg/kg | Oral | Not specified | |
| Mice | Not specified | Silibinin | 50 mg/kg | Not specified | Not specified |
Table 2: Key Biochemical and Histological Markers for Assessing Liver Fibrosis
| Parameter | Method of Analysis | Purpose |
| Biochemical Markers | ||
| Alanine Aminotransferase (ALT) | Serum biochemical analysis | To assess hepatocyte injury. |
| Aspartate Aminotransferase (AST) | Serum biochemical analysis | To assess hepatocyte injury. |
| Alkaline Phosphatase (ALP) | Serum biochemical analysis | To assess cholestatic liver injury. |
| Total Bilirubin | Serum biochemical analysis | To assess liver function. |
| Histological Markers | ||
| Collagen Deposition | Picrosirius Red (PSR) or Masson's Trichrome staining | To visualize and quantify collagen fibers in liver tissue. |
| Hepatic Stellate Cell (HSC) Activation | Immunohistochemistry for α-Smooth Muscle Actin (α-SMA) | To identify and quantify activated HSCs. |
| Molecular Markers | ||
| Pro-fibrotic Gene Expression | Quantitative Real-Time PCR (qRT-PCR) | To measure mRNA levels of genes like COL1A1, ACTA2, TGF-β1. |
| Inflammatory Gene Expression | Quantitative Real-Time PCR (qRT-PCR) | To measure mRNA levels of genes like TNF-α, IL-6. |
Experimental Protocols
Induction of Liver Fibrosis in Rodents
Two common and reproducible methods for inducing liver fibrosis in animal models are the administration of carbon tetrachloride (CCl4) and bile duct ligation (BDL).
Protocol 3.1.1: Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis
This model is widely used due to its ability to cause reproducible hepatocyte damage, inflammation, and subsequent fibrosis.
-
Animal Model: Male C57BL/6 mice or Sprague-Dawley rats are commonly used.
-
CCl4 Preparation: Prepare a solution of CCl4 in a vehicle such as olive oil or corn oil (e.g., 20% or 50% v/v).
-
Administration: Administer CCl4 via intraperitoneal (i.p.) injection or oral gavage. A typical dosing schedule is twice a week for 4-12 weeks. The dose may need to be adjusted based on the strain and weight of the animal.
-
Monitoring: Monitor the animals' body weight and general health status regularly.
-
Confirmation of Fibrosis: At the end of the induction period, sacrifice a subset of animals to confirm the establishment of liver fibrosis through histological analysis (e.g., Picrosirius Red staining) and measurement of serum liver enzymes (ALT, AST).
Administration of Silibinin
Silibinin can be administered through various routes, with oral gavage and intraperitoneal injection being the most common in animal studies.
Protocol 3.2.1: Oral Administration of Silibinin
-
Preparation of Silibinin Solution: Prepare a homogenous suspension of Silibinin in a suitable vehicle such as 0.5% carboxymethylcellulose (CMC) or water. The concentration should be calculated based on the desired dosage and the average body weight of the animals.
-
Administration: Administer the Silibinin suspension orally using a gavage needle. The volume should typically not exceed 10 ml/kg for mice.
-
Treatment Schedule: Treatment can be prophylactic (administered concurrently with the fibrotic insult) or therapeutic (administered after the establishment of fibrosis). The duration of treatment will vary depending on the study design.
Assessment of Therapeutic Efficacy
A combination of biochemical, histological, and molecular analyses is recommended to comprehensively evaluate the effects of Silibinin on liver fibrosis.
Protocol 3.3.1: Biochemical Analysis of Liver Function
-
Blood Collection: Collect blood samples from the animals at the time of sacrifice, typically via cardiac puncture.
-
Serum Separation: Allow the blood to clot and then centrifuge to separate the serum.
-
Analysis: Use commercially available assay kits to measure the serum levels of ALT, AST, ALP, and total bilirubin according to the manufacturer's instructions.
Protocol 3.3.2: Histological Assessment of Liver Fibrosis
-
Tissue Collection and Fixation: Perfuse the liver with phosphate-buffered saline (PBS) and then fix a portion of the liver tissue in 10% neutral buffered formalin.
-
Paraffin Embedding and Sectioning: Dehydrate the fixed tissue, embed it in paraffin, and cut thin sections (e.g., 4-5 µm).
-
Staining:
-
Hematoxylin and Eosin (H&E) Staining: To assess overall liver morphology, inflammation, and necrosis.
-
Picrosirius Red or Masson's Trichrome Staining: To visualize and quantify collagen deposition. The fibrotic area can be quantified using image analysis software.
-
-
Immunohistochemistry:
-
Perform immunohistochemical staining for α-SMA to detect activated HSCs.
-
Quantify the positively stained areas using image analysis.
-
Visualizations
Signaling Pathways
Caption: Silibinin's mechanism of action in liver fibrosis.
Experimental Workflow
Caption: General experimental workflow for Silibinin studies.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of Silibinin B
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the challenges associated with the poor aqueous solubility of Silibinin B.
Frequently Asked Questions (FAQs)
Q1: Why is the aqueous solubility of this compound so low?
This compound has a highly hydrophobic and non-ionizable chemical structure, making it practically insoluble in water, with a reported solubility of less than 50 μg/mL.[1][2][3][4] Its overall character is hydrophobic, and while it is soluble in polar aprotic solvents like acetone and DMSO, it is poorly soluble in polar protic solvents like ethanol and water.[1] This low aqueous solubility is a primary factor limiting its oral bioavailability and therapeutic efficacy.
Q2: What are the main strategies to increase the aqueous solubility of this compound?
Several formulation strategies can be employed to enhance the solubility of this compound. The most common and effective methods include:
-
Complexation: Forming inclusion complexes with cyclodextrins or phospholipid complexes (phytosomes).
-
Solid Dispersions: Dispersing this compound in an amorphous state within a hydrophilic polymer matrix.
-
Nanonization: Reducing the particle size to the nanometer range to increase the surface area for dissolution, creating nanosuspensions or nanoparticles.
-
Chemical Modification: Creating more soluble semi-synthetic derivatives.
-
Use of Co-solvents and Surfactants: Incorporating agents that improve the solubilization capacity of the aqueous medium.
-
Cocrystallization: Forming a crystalline solid with a coformer molecule to alter the physicochemical properties.
-
Micellar Solubilization: Encapsulating the drug within polymeric or surfactant-based micelles.
Q3: How does forming a cyclodextrin inclusion complex improve solubility?
Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity. The hydrophobic this compound molecule can be encapsulated within the CD's non-polar cavity, forming a host-guest inclusion complex. This complex shields the hydrophobic drug from the aqueous environment, while the hydrophilic exterior of the cyclodextrin interacts favorably with water, leading to a significant increase in the overall aqueous solubility of the drug. Studies show that Silibinin forms a 1:1 molar inclusion complex with β-cyclodextrin.
References
- 1. dovepress.com [dovepress.com]
- 2. Formulation Strategies for Enhancing the Bioavailability of Silymarin: The State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Silybin, a Major Bioactive Component of Milk Thistle (Silybum marianum L. Gaernt.)—Chemistry, Bioavailability, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Preventing Silibinin B Precipitation in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the precipitation of Silibinin B in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture?
A1: this compound is a major bioactive flavonolignan component isolated from milk thistle (Silybum marianum). It is widely used in cell culture experiments to investigate its potential anticancer, anti-inflammatory, and hepatoprotective properties.[1][2] In cancer research, Silibinin has been shown to inhibit the proliferation of various cancer cells, induce apoptosis (programmed cell death), and suppress signaling pathways involved in tumor growth and metastasis.[3][4][5]
Q2: What causes this compound to precipitate in cell culture media?
A2: this compound has poor aqueous solubility. Precipitation in cell culture media, which is primarily aqueous, can be caused by several factors:
-
High Final Concentration: The concentration of this compound in the media may exceed its solubility limit.
-
Solvent Shock: Rapidly diluting a concentrated stock solution (e.g., in DMSO) into the aqueous media can cause the compound to crash out of solution.
-
Low Temperature: Pre-warmed media (37°C) can help maintain solubility better than room temperature or cold media.
-
pH of the Media: The solubility of Silibinin is pH-dependent, with increased solubility at a more basic pH.
-
Interactions with Media Components: Components in the media, such as proteins in fetal bovine serum (FBS), can sometimes interact with the compound, affecting its solubility.
Q3: What is the optimal concentration of this compound for cell culture experiments?
A3: The optimal concentration of this compound is highly dependent on the cell line and the specific experimental endpoint. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific model. However, published studies provide a general range of effective concentrations.
Q4: What are the recommended solvents for dissolving this compound?
A4: Due to its hydrophobic nature, this compound is poorly soluble in water. The most commonly used solvent for preparing stock solutions is Dimethyl Sulfoxide (DMSO). Ethanol can also be used. It is crucial to use anhydrous (water-free) DMSO to prevent the compound from precipitating in the stock solution.
Q5: How does serum concentration in the media affect this compound solubility?
A5: The effect of serum on this compound solubility can be complex. While the proteins in serum can sometimes help to stabilize and solubilize hydrophobic compounds, high concentrations of serum may also interact with the compound and lead to precipitation or altered bioavailability. It is advisable to test the solubility of this compound in your specific media formulation with the intended serum concentration.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference |
| DMSO | 96 mg/mL (198.98 mM) | |
| Water | <0.04 mg/mL | |
| Ethanol | Poorly soluble | |
| Acetone | Soluble | |
| DMF | Soluble | |
| THF | Soluble |
Table 2: Examples of Effective Concentrations of this compound in Different Cancer Cell Lines
| Cell Line | Effective Concentration | Effect | Reference |
| Oral Cancer (YD10B, Ca9-22) | 50-200 µM | Inhibition of cell growth, induction of apoptosis | |
| Breast Cancer (MCF-7) | 150 µM (IC50) | Reduced viability of mammospheres | |
| Breast Cancer (MDA-MB-231) | 100 µM (IC50) | Reduced viability of mammospheres | |
| Breast Cancer (MDA-MB-468) | 50 µM (IC50) | Reduced viability of mammospheres | |
| Pancreatic Cancer (AsPC-1) | 100 µM | Significant decrease in cell proliferation | |
| Pancreatic Cancer (Panc-1, BxPC-3) | 200 µM | Significant decrease in cell proliferation | |
| Colorectal Cancer (CT26) | 50 µM (IC50) | Reduced cell viability | |
| Hepatocellular Carcinoma (HepG2) | 68 µM (IC50) | Growth inhibition |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mM).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, you can gently warm the tube in a 37°C water bath or sonicate for a few minutes.
-
Visual Inspection: Visually confirm that the solution is clear and free of any precipitate.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparing Working Solutions and Adding this compound to Cell Culture Media
-
Pre-warm Media: Pre-warm the cell culture medium to 37°C before adding the this compound stock solution.
-
Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.
-
Serial Dilution (to avoid solvent shock):
-
Perform an intermediate dilution of the stock solution in pre-warmed media. For example, add 1 µL of a 100 mM stock solution to 99 µL of media to get a 1 mM intermediate solution.
-
Gently mix the intermediate dilution.
-
Add the desired volume of the intermediate dilution to your cell culture plate. For instance, add 10 µL of the 1 mM intermediate solution to 1 mL of media in a well to achieve a final concentration of 10 µM.
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the media as used for the highest this compound concentration.
-
Mix Gently: Gently swirl the plate to ensure even distribution of this compound in the wells.
-
Incubate: Place the culture plates in the incubator.
Troubleshooting Guides
Issue: Precipitate Forms Immediately Upon Addition to Media
| Possible Cause | Troubleshooting Step |
| Final concentration is too high | Perform a solubility test by making serial dilutions of your compound in the cell culture medium. Incubate for the duration of your experiment and visually inspect for precipitation. The highest concentration that remains clear is your maximum working concentration. |
| "Solvent Shock" | Avoid adding a small volume of concentrated stock directly to a large volume of media. Follow the serial dilution protocol described above. |
| Cold Media | Always use media that has been pre-warmed to 37°C. |
Issue: Precipitate Forms Over Time During Incubation
| Possible Cause | Troubleshooting Step |
| Compound Instability | This compound may be unstable in certain media conditions over long incubation periods. Consider refreshing the media with freshly prepared this compound for long-term experiments. |
| Evaporation from Wells | Ensure proper humidification in the incubator to prevent the concentration of the compound from increasing due to evaporation. |
| Interaction with Media Components | Try a different media formulation or reduce the serum concentration to see if it improves solubility. |
Issue: Inconsistent Experimental Results
| Possible Cause | Troubleshooting Step |
| Incomplete Dissolution of Stock | Ensure your stock solution is completely dissolved before use. If you see any precipitate, try warming or sonicating it. If it persists, prepare a fresh, lower concentration stock solution. |
| Repeated Freeze-Thaw Cycles | Aliquot your stock solution into single-use volumes to avoid degradation from repeated freezing and thawing. |
| Cell Density | Ensure you are seeding a consistent number of cells for each experiment, as cell density can influence the apparent efficacy of a compound. |
Mandatory Visualizations
Caption: A troubleshooting workflow for this compound precipitation.
Caption: Simplified NF-κB signaling pathway inhibited by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Silibinin induces oral cancer cell apoptosis and reactive oxygen species generation by activating the JNK/c-Jun pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting silibinin in the antiproliferative pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Mechanisms of Silibinin-Mediated Cancer Chemoprevention with Major Emphasis on Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Silibinin B Degradation in Aqueous Solution: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of Silibinin B in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the degradation rate of this compound in aqueous solutions?
A1: The stability of this compound is significantly affected by several factors. The most critical are pH, temperature, the presence of light, and the type of solvent used.[1][2][3][4] Generally, this compound is more stable under acidic conditions and degrades in neutral or basic environments.[2] Elevated temperatures and exposure to UV light can also accelerate its degradation.
Q2: My this compound solution has turned yellow/brown. What does this indicate?
A2: A color change in your this compound solution, typically to a yellow or brownish hue, is a common indicator of degradation. This is often due to oxidation, which occurs more readily under basic (alkaline) conditions. The primary oxidation product is often 2,3-dehydrosilybin.
Q3: What is the recommended method for preparing and storing a stable stock solution of this compound?
A3: Due to its poor water solubility and stability, it is recommended to prepare stock solutions of this compound in a polar aprotic solvent such as acetone, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO). For short-term storage, solutions should be kept at 2-8°C, while long-term storage at -20°C or -80°C is preferable. All solutions should be protected from light to prevent photodegradation.
Q4: How does the stability of pure this compound compare to silybin within a silymarin extract?
A4: Studies have shown that pure silybin is unstable in buffers across a pH range of 1.0 to 7.8. In contrast, silybin within the natural silymarin extract exhibits greater stability under the same conditions, suggesting that other components in the extract may have a stabilizing effect.
Q5: What are the known degradation products of this compound, and are they biologically active?
A5: The main degradation product formed through oxidation is 2,3-dehydrosilybin. While research into the specific activities of all degradation products is ongoing, some studies suggest that derivatives like dehydrosilybin may still interact with biological targets, such as glucose transporters.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent results in cell culture assays. | Degradation of this compound in the aqueous, neutral pH of the culture medium. | Prepare fresh working solutions from a frozen stock immediately before each experiment. Minimize the exposure of the media containing this compound to light and incubate for the shortest effective duration. |
| Low or variable quantification of this compound via HPLC. | 1. Degradation during sample preparation or storage. 2. Adsorption to container surfaces. | 1. Ensure sample processing occurs quickly and at low temperatures. Store prepared samples at -80°C until analysis. Consider acidifying the sample slightly if compatible with the analytical method. 2. Use low-adsorption vials (e.g., silanized glass or specific polymers) for sample storage and analysis. |
| Precipitation of this compound in aqueous buffer. | Exceeding the solubility limit of this compound, which is very low in neutral aqueous solutions (<50 µg/mL). | 1. Confirm you are working below the solubility limit for your specific buffer conditions (pH, temperature). 2. Use a co-solvent (e.g., ethanol, polysorbate 80) to increase solubility, ensuring the co-solvent is compatible with your experimental system. |
Quantitative Data Summary
The stability and utility of this compound are closely linked to its solubility. The tables below summarize key quantitative data.
Table 1: Aqueous Solubility of Silybin as a Function of pH and Temperature Data represents the silybin mixture unless otherwise specified.
| pH | Temperature (°C) | Solubility | Reference(s) |
| ~3 | 25 | Low | |
| ~3 | 37 | Moderately Increased | |
| 7.4 | 37 | ~51.06 mg/L | |
| Basic (unspecified) | 37 | Higher than neutral/acidic |
Table 2: General Stability Profile of Silybin in Aqueous Solution This table provides a qualitative summary of factors affecting stability.
| Condition | Stability | Notes | Reference(s) |
| Acidic pH (e.g., < 4) | Relatively Stable | Silybin is stable under Brønsted acidic conditions. | |
| Neutral pH (e.g., 6.8-7.4) | Unstable | Prone to degradation and oxidation. | |
| Basic pH (e.g., > 7.8) | Very Unstable | Rapid degradation occurs. | |
| Elevated Temperature (>40°C) | Decreased Stability | Degradation rate increases with temperature. Prolonged heating above 100°C can disrupt the molecular skeleton. | |
| Presence of Light | Decreased Stability | Susceptible to photodegradation. | |
| Aqueous Solution | Low Stability | Silybin is less stable in water compared to 50% ethanol. |
Experimental Protocols & Workflows
Accurate assessment of this compound degradation requires robust experimental design and precise analytical methods.
Experimental Workflow for Stability Assessment
The following diagram outlines a typical workflow for studying the degradation kinetics of this compound.
Caption: Workflow for assessing the stability of this compound.
Protocol 1: Quantification of this compound by HPLC-UV
This protocol provides a general method for quantifying this compound, adapted from published literature. Researchers should validate the method for their specific instrumentation and experimental matrix.
-
Chromatographic System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., Waters Atlantis C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous component (e.g., phosphate buffer pH 5.0 or water) and an organic solvent (e.g., methanol or acetonitrile). A common starting point is a 90:10 (v/v) mixture of methanol and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 290 nm.
-
Column Temperature: 40°C.
-
Standard Preparation: Prepare a stock solution of this compound in methanol. Create a calibration curve by serially diluting the stock to concentrations ranging from approximately 1 to 100 µg/mL.
-
Sample Preparation: For stability studies, dilute the aliquots from the aqueous buffer with the mobile phase to fall within the range of the calibration curve. Centrifuge or filter samples to remove particulates before injection.
-
Analysis: Inject samples and standards onto the HPLC system. Identify and integrate the peak corresponding to this compound (often appearing with Silibinin A if a mixture is used). The retention time for silybin is typically short, around 3 minutes under fast conditions. Calculate the concentration in unknown samples using the linear regression equation from the standard curve.
Relevant Signaling Pathways
The degradation of this compound is critical because it directly impacts its biological activity. Silibinin is known to modulate multiple signaling pathways involved in inflammation and cancer. Understanding these pathways provides context for why maintaining its structural integrity is essential.
Simplified NF-κB Signaling Pathway Inhibition by Silibinin
Caption: this compound inhibits the NF-κB pro-inflammatory pathway.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Silybin, a Major Bioactive Component of Milk Thistle (Silybum marianum L. Gaernt.)—Chemistry, Bioavailability, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Aqueous stability of astilbin: effects of pH, temperature, and solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preclinical Studies of Silibinin B
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during preclinical studies of Silibinin B.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the preclinical development of this compound?
A1: The primary challenges in the preclinical development of this compound stem from its physicochemical properties. The molecule is hydrophobic, leading to poor water solubility (<50 μg/mL) and consequently, low oral bioavailability (around 0.95% in rats).[1][2][3][4] This makes it difficult to achieve therapeutic concentrations in vivo and can lead to variability in experimental results.
Q2: What is the difference between Silibinin, Silybin, and Silymarin?
A2: Silymarin is a standardized extract from the seeds of the milk thistle plant (Silybum marianum).[4] Silibinin (also known as Silybin) is the major and most active component of silymarin, constituting approximately 60-70% of the extract. Silibinin itself is an equimolar mixture of two diastereoisomers: Silybin A and Silybin B.
Q3: Is there a difference in the bioavailability of Silybin A and Silybin B?
A3: While both diastereoisomers are bioactive, some studies suggest that Silybin A may have slightly higher bioavailability than Silybin B. However, other pharmacokinetic studies in rats have shown no significant difference in the pharmacokinetic parameters between the two, indicating similar behavior in vivo. The absolute bioavailability of both Silybin A and Silybin B is very low, reported to be 2.86% and 1.93%, respectively, after oral administration in rats.
Q4: What are the known signaling pathways modulated by this compound?
A4: this compound has been shown to modulate multiple signaling pathways involved in cancer cell proliferation, apoptosis, and inflammation. Key pathways include the inhibition of the mTOR signaling pathway and its downstream effectors p70S6K and 4E-BP1. It has also been reported to downregulate YAP (Yes-associated protein) expression and interfere with the Wnt/β-catenin signaling pathway. Additionally, Silibinin can activate JNK/SAPK signaling, leading to apoptosis in some cancer cells.
Troubleshooting Guides
Issue 1: Poor Solubility of this compound in Aqueous Buffers for In Vitro Assays
Problem: Difficulty in dissolving this compound in cell culture media or aqueous buffers, leading to precipitation and inaccurate results.
Possible Causes & Solutions:
-
Inherent Low Solubility: this compound is a hydrophobic molecule with very low water solubility.
-
Solution 1: Use of Organic Solvents: Dissolve this compound in a small amount of a biocompatible organic solvent like DMSO, ethanol, or acetone before adding it to the aqueous medium. Ensure the final concentration of the organic solvent in the cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Solution 2: pH Adjustment: The solubility of Silibinin increases with pH. For cell-free assays, consider using a buffer with a slightly alkaline pH if it does not interfere with the experiment.
-
Solution 3: Formulation Approaches: For in vitro studies requiring higher concentrations, consider using a formulated version of this compound, such as a complex with cyclodextrins or a lipid-based formulation, to enhance its aqueous solubility.
-
Experimental Protocol: Solubility Testing of this compound
This protocol helps determine the equilibrium solubility of this compound in different media.
-
Preparation of Supersaturated Solution: Add an excess amount of this compound powder to the desired aqueous buffer (e.g., phosphate-buffered saline, cell culture medium) in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 37°C) for 24-48 hours to ensure equilibrium is reached. A shaking incubator is recommended.
-
Separation of Undissolved Solid: Centrifuge the suspension at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved this compound.
-
Sample Collection: Carefully collect the supernatant.
-
Quantification: Dilute the supernatant with a suitable solvent (e.g., methanol) and determine the concentration of this compound using a validated analytical method such as HPLC-UV.
Issue 2: Low and Variable Oral Bioavailability in Animal Studies
Problem: Inconsistent and low plasma concentrations of this compound after oral administration to rodents, making it difficult to establish a clear dose-response relationship.
Possible Causes & Solutions:
-
Poor Absorption: Due to its low aqueous solubility, this compound has poor absorption from the gastrointestinal tract.
-
Solution 1: Formulation Strategies: Administer this compound in a bioavailability-enhancing formulation. Several approaches have been shown to be effective:
-
Nanoparticles: Formulating this compound as nanoparticles can increase its surface area and dissolution rate, thereby improving oral absorption.
-
Cocrystals: The formation of cocrystals, for instance with L-proline, has been shown to significantly enhance dissolution and bioavailability.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), liposomes, or phytosomes (a complex with phosphatidylcholine) can improve the solubility and absorption of this compound.
-
Solid Dispersions: Creating a solid dispersion of this compound with a hydrophilic polymer can enhance its dissolution rate.
-
-
-
Rapid Metabolism and Excretion: this compound undergoes extensive first-pass metabolism in the liver and is rapidly excreted in the bile.
-
Solution 2: Co-administration with Bioenhancers: Some natural compounds can inhibit metabolic enzymes or transporters involved in the clearance of this compound, thereby increasing its plasma concentration.
-
Solution 3: Intravenous Administration as a Control: To understand the extent of the absorption problem, include an intravenous administration group in your pharmacokinetic study to determine the absolute bioavailability.
-
Experimental Workflow: Improving Oral Bioavailability
Caption: Workflow for enhancing the oral bioavailability of this compound.
Issue 3: Inconsistent Results in Cell-Based Assays
Problem: High variability in the results of cell viability, apoptosis, or signaling pathway assays between experiments.
Possible Causes & Solutions:
-
This compound Instability: Pure Silibinin can be unstable in biological fluids.
-
Solution 1: Freshly Prepare Solutions: Always prepare fresh stock solutions of this compound before each experiment. Avoid repeated freeze-thaw cycles of stock solutions.
-
Solution 2: Use of Stabilized Formulations: Consider using a more stable form of Silibinin, such as that found in a standardized silymarin extract, which may contain other components that have a stabilizing effect.
-
-
Cell Line Specific Effects: Different cancer cell lines can exhibit varying sensitivities to this compound.
-
Solution 1: Dose-Response and Time-Course Studies: Perform thorough dose-response and time-course experiments for each new cell line to determine the optimal concentration and treatment duration.
-
Solution 2: Consistent Cell Culture Conditions: Maintain consistent cell culture conditions, including cell passage number, confluency, and media composition, to minimize variability.
-
-
Interaction with Serum Proteins: Components in fetal bovine serum (FBS) can bind to this compound, reducing its effective concentration.
-
Solution 1: Serum-Free or Reduced-Serum Conditions: If possible, perform experiments in serum-free or reduced-serum media. However, be aware that this can affect cell health and signaling.
-
Solution 2: Consistent Serum Concentration: If serum is required, use a consistent concentration across all experiments and acknowledge its potential to influence the results.
-
Data Presentation
Table 1: Solubility of this compound in Various Media
| Medium | Temperature (°C) | Solubility (mg/L) | Reference |
| Water | 37 | 51.06 | |
| pH 2.0 Buffer | 37 | ~3.3 | |
| pH 4.5 Buffer | 37 | ~5.0 | |
| pH 6.8 Buffer | 37 | ~2.3 |
Table 2: Comparison of Pharmacokinetic Parameters of this compound Formulations in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability Increase | Reference |
| Silibinin | 56 | 1349.4 | 0.23 | 845.9 | - | |
| Silipide (Silibinin-phosphatidylcholine complex) | 200 | 8170 | ~1.0 | 9780 | >20-fold vs pure silibinin | |
| Silibinin-L-proline cocrystal | 50 | - | - | - | 16-fold vs raw extract | |
| Nanocrystal Formulation | - | - | - | - | 2.61-fold vs raw material |
Experimental Protocols
Protocol 1: HPLC Analysis of this compound in Rat Plasma
This protocol is adapted from validated methods for the quantification of this compound in plasma.
-
Plasma Sample Preparation:
-
To 100 µL of rat plasma, add an internal standard (e.g., naringenin).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 5 minutes and then centrifuge at 12,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of phosphate buffer (pH 5.0) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 288 nm.
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Generate a calibration curve using standard solutions of this compound in blank plasma.
-
Calculate the concentration of this compound in the samples based on the peak area ratio to the internal standard.
-
Protocol 2: Western Blot Analysis of mTOR Pathway Inhibition by this compound
This protocol outlines the general steps to assess the effect of this compound on the mTOR signaling pathway.
-
Cell Treatment:
-
Seed cells (e.g., cancer cell line) in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for the desired time period (e.g., 24 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against total mTOR, phospho-mTOR, total p70S6K, phospho-p70S6K, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Densitometry Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the levels of phosphorylated proteins to their respective total protein levels.
-
Mandatory Visualizations
Caption: this compound inhibits the mTOR signaling pathway.
Caption: Troubleshooting workflow for inconsistent in vitro results.
References
- 1. Novel Strategies Enhancing Bioavailability and Therapeutical Potential of Silibinin for Treatment of Liver Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dovepress.com [dovepress.com]
- 4. Formulation Strategies for Enhancing the Bioavailability of Silymarin: The State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent experimental results with Silibinin B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with Silibinin B.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving properly. How can I improve its solubility?
A1: this compound is known for its poor aqueous solubility, which can lead to inconsistent experimental results. Here are several strategies to improve its dissolution:
-
Solvent Selection: this compound is sparingly soluble in water and ethanol but has good solubility in organic solvents like DMSO and dimethylformamide (DMF).[1] For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the culture medium.
-
pH Adjustment: The solubility of this compound in aqueous solutions is pH-dependent, increasing with a higher pH.[2]
-
Stock Solution Preparation: Prepare a high-concentration stock solution in 100% DMSO. For a 10 mg/mL stock, dissolve 10 mg of this compound in 1 mL of DMSO. Ensure the solution is clear before making further dilutions. We do not recommend storing aqueous solutions for more than one day.[1]
-
Dilution Technique: When diluting the DMSO stock into your aqueous experimental medium (e.g., cell culture media, PBS), add the stock solution dropwise while vortexing or stirring the medium to prevent precipitation. The final concentration of DMSO in your experiment should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q2: I am observing high variability between my experimental replicates. What could be the cause?
A2: Inconsistent results with this compound can stem from several factors related to its handling and stability:
-
Precipitation: Due to its low aqueous solubility, this compound can precipitate out of the solution when diluted into aqueous buffers or media, leading to a lower effective concentration and high variability. Visually inspect your diluted solutions for any signs of precipitation.
-
Stability in Media: The stability of this compound in cell culture media can be influenced by factors like pH and temperature. It is generally more stable under acidic conditions and can degrade at higher temperatures or in basic conditions.[3] It is recommended to prepare fresh dilutions for each experiment from a frozen stock solution.
-
Purity of the Compound: The purity of your this compound can significantly impact results. Impurities or degradation products may have their own biological activities. Ensure you are using a high-purity grade of this compound from a reputable supplier.
-
Diastereomers: Natural Silibinin is a mixture of two diastereomers, Silybin A and Silybin B, in an approximately 1:1 ratio. These isomers may have different biological activities and pharmacokinetic properties.[3] For highly sensitive assays, using a purified single isomer might be necessary to ensure consistency.
Q3: What is the recommended storage condition for this compound powder and stock solutions?
A3: Proper storage is crucial to maintain the integrity of this compound.
-
Powder: Store the solid powder at -20°C in a tightly sealed container, protected from light and moisture. Under these conditions, it should be stable for at least four years.
-
Stock Solutions: Prepare stock solutions in a suitable organic solvent like DMSO. Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C or -80°C. When stored at -20°C, the stock solution is generally stable for at least one month, and for up to six months at -80°C.
Q4: I am not observing the expected biological effect of this compound in my cell culture experiments. What should I check?
A4: If you are not seeing the anticipated effect, consider the following troubleshooting steps:
-
Cell Line Sensitivity: The sensitivity of different cell lines to this compound can vary significantly. The effective concentration can range from low micromolar to over 100 µM depending on the cell type and the endpoint being measured. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
Incubation Time: The biological effects of this compound are often time-dependent. An incubation time that is too short may not be sufficient to induce a measurable response. Review the literature for typical incubation times for your specific assay and cell line.
-
Compound Inactivation: this compound can be metabolized by cells or may interact with components in the serum of your culture medium. Consider conducting experiments in serum-free or low-serum media for a short duration to see if this enhances the effect.
-
Verification of Mechanism: Ensure that the signaling pathway you are investigating is indeed modulated by this compound in your experimental model. You can use positive and negative controls to validate your assay.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water | < 50 µg/mL | |
| Ethanol | ~0.1 mg/mL | |
| DMSO | ~10 mg/mL | |
| Dimethylformamide (DMF) | ~20 mg/mL | |
| Acetone | Soluble | |
| Chloroform | Insoluble | |
| Petroleum Ether | Insoluble |
Table 2: Recommended Concentrations for In Vitro Experiments
| Cell Line | Assay | Effective Concentration Range | Reference |
| HepG2 (Hepatocellular Carcinoma) | MTT Assay | 12.5 - 200 µg/mL | |
| HUVEC (Endothelial Cells) | MTT Assay | 12.5 - 200 µg/mL | |
| HT-29 (Colon Carcinoma) | Western Blot | 50 - 100 µg/mL | |
| Cal33, SAS (Head and Neck Cancer) | Western Blot | 50 - 100 µM |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mg/mL or 20 mM).
-
Vortex the tube until the powder is completely dissolved. The solution should be clear. Gentle warming to 37°C can aid dissolution.
-
Aliquot the stock solution into sterile, light-protected, single-use tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound from your DMSO stock in the complete cell culture medium. The final DMSO concentration should be consistent across all wells and should not exceed 0.5%. Replace the old medium with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 3: Western Blot Analysis
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound for the specified time.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells by adding an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate or vortex the lysate to ensure complete lysis and shear DNA.
-
Centrifuge the lysate at high speed (e.g., 12,000 rpm) at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Sample Preparation:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes to denature the proteins.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (typically 20-50 µg) per lane onto an SDS-polyacrylamide gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using an imaging system.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for inconsistent this compound experimental results.
Caption: Key signaling pathways modulated by this compound.
References
Technical Support Center: Overcoming Poor Oral Bioavailability of Silibinin B in Rodent Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor oral bioavailability of Silibinin B in rodent models.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound so low in rodents?
A1: The poor oral bioavailability of this compound in rodents, reported to be as low as 0.95% in rats, is attributed to several factors.[1][2][3][4] Primarily, its low aqueous solubility (<50 μg/mL) limits its dissolution in the gastrointestinal fluids, which is a prerequisite for absorption.[2] Additionally, this compound undergoes extensive phase II metabolism in the liver and rapid excretion, further reducing the amount of active compound that reaches systemic circulation. It is also subject to efflux by transporters like P-glycoprotein in the intestine, which actively pumps the compound back into the gut lumen.
Q2: What are the most common formulation strategies to improve the oral bioavailability of this compound?
A2: Several formulation strategies have been successfully employed to enhance the oral bioavailability of this compound in rodent models. These include:
-
Lipid-based formulations: Such as self-emulsifying drug delivery systems (SEDDS), which improve solubilization and absorption.
-
Nanoparticle systems: Including polymeric nanoparticles and solid lipid nanoparticles, which increase the surface area for dissolution and can enhance permeability.
-
Solid dispersions: Where this compound is dispersed in a carrier matrix to improve its dissolution rate.
-
Phytosomes (Phospholipid complexes): These complexes, like Silipide, enhance absorption by utilizing the body's natural lipid absorption pathways.
-
Cocrystals: Forming cocrystals with other molecules, such as L-proline, can significantly improve solubility and dissolution.
-
Nanocrystals: Reducing the particle size to the nanometer range increases the dissolution velocity.
Q3: How do I choose the best formulation strategy for my study?
A3: The choice of formulation depends on the specific objectives of your study, available resources, and the desired pharmacokinetic profile.
-
For rapid absorption and high peak plasma concentrations, SEDDS and cocrystals have shown significant improvements.
-
For sustained release and potentially targeted delivery, nanoparticle-based systems might be more suitable.
-
Solid dispersions and phytosomes offer a good balance of enhanced bioavailability and ease of preparation.
Consider the desired release kinetics, potential for tissue targeting, and the complexity of the formulation preparation process when making your decision.
Troubleshooting Guides
Problem 1: High variability in plasma concentrations of this compound between individual rodents.
-
Possible Cause 1: Inconsistent Dosing Volume and Technique.
-
Troubleshooting: Ensure accurate and consistent oral gavage technique. Use appropriately sized feeding needles to minimize stress and ensure the full dose is delivered to the stomach. Calibrate pipettes and syringes regularly.
-
-
Possible Cause 2: Food Effects.
-
Troubleshooting: The presence of food in the gastrointestinal tract can significantly affect the absorption of lipophilic compounds like this compound. Standardize the fasting period for all animals before dosing (e.g., overnight fasting with free access to water).
-
-
Possible Cause 3: Formulation Instability.
-
Troubleshooting: For liquid formulations like SEDDS or nanosuspensions, ensure they are homogenous before each administration. Vortex or sonicate the formulation briefly if necessary. For solid dispersions, ensure uniform mixing of the powder.
-
Problem 2: The observed increase in bioavailability with my novel formulation is lower than expected.
-
Possible Cause 1: Suboptimal Formulation Parameters.
-
Troubleshooting: The ratio of drug to carrier, the choice of excipients, and the manufacturing process can all impact performance. Systematically optimize these parameters. For example, in a solid dispersion, the polymer type and drug loading can dramatically affect dissolution.
-
-
Possible Cause 2: Inappropriate Vehicle for Administration.
-
Troubleshooting: The vehicle used to suspend or dissolve the formulation for oral administration can influence its in vivo performance. For example, a Silybin-L-proline cocrystal showed a 16-fold increase in bioavailability when administered in soybean oil. Experiment with different pharmaceutically acceptable vehicles.
-
-
Possible Cause 3: Analytical Method Not Sensitive Enough.
-
Troubleshooting: The low plasma concentrations of this compound, even with enhanced formulations, require a highly sensitive and validated analytical method, such as LC-MS/MS, to accurately quantify the drug levels. Ensure your method has the required lower limit of quantification (LLOQ).
-
Problem 3: Difficulty in preparing a stable and reproducible nanoparticle formulation.
-
Possible Cause 1: Issues with Homogenization or Sonication.
-
Troubleshooting: Optimize the parameters of your homogenization or sonication process, such as time, power, and temperature. Inconsistent energy input can lead to variable particle sizes and instability.
-
-
Possible Cause 2: Inappropriate Stabilizer or Surfactant.
-
Troubleshooting: The choice and concentration of stabilizers or surfactants are critical for preventing aggregation of nanoparticles. Screen different stabilizers and their concentrations to find the optimal conditions for your specific nanoparticle system.
-
-
Possible Cause 3: Drug Precipitation During Preparation.
-
Troubleshooting: For methods involving solvents, the rate of solvent evaporation or addition of an anti-solvent can influence nanoparticle formation and drug encapsulation. Control these rates carefully to prevent premature drug precipitation.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Different this compound Formulations in Rodents
| Formulation | Animal Model | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Silibinin Suspension | Rat | 200 | 134.2 | 0.17 | - | 100 | |
| Silibinin Nanoparticles | Rat | 200 | 182.4 | 0.25 | - | ~1500 (vs pure silybin) | |
| Silymarin Suspension | Rat | - | - | - | - | 100 | |
| Silymarin-SD-SEDS | Rat | - | - | - | - | 240 | |
| Raw Silybin | Rat | - | ~50 | ~1 | ~100 | 100 | |
| Silybin-L-proline Cocrystal | Rat | - | ~400 | ~0.5 | ~1600 | 1600 | |
| Silymarin-SD | Rat (Hepatotoxic) | 20 (as silybin) | ~150 | ~1 | ~400 | 100 (vs Silymarin) | |
| Silymarin-SD (Repeated) | Rat (Hepatotoxic) | 20 (as silybin) | ~250 | ~1 | ~800 | 340 (liver distribution) | |
| Silipide (Phytosome) | Rat | 200 | >20x higher vs pure silibinin | - | - | >2000 | |
| Nanocrystal (HM40) | Rat | - | - | - | - | 261 |
Note: This table provides a summary of reported values. Direct comparison should be made with caution due to variations in experimental conditions, analytical methods, and the specific parameters reported in each study.
Experimental Protocols
Protocol 1: Preparation of Silibinin-Loaded Polymeric Nanoparticles
This protocol is a generalized procedure based on the principles described in the literature.
-
Preparation of the Organic Phase: Dissolve a specific amount of this compound and a polymer (e.g., PLGA) in a suitable organic solvent (e.g., acetone or ethyl acetate).
-
Preparation of the Aqueous Phase: Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol - PVA).
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Washing and Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the pellet with deionized water multiple times to remove excess surfactant and unencapsulated drug.
-
Lyophilization (Optional): For long-term storage, the nanoparticle pellet can be resuspended in a small amount of water containing a cryoprotectant (e.g., trehalose) and then freeze-dried.
-
Characterization: Characterize the nanoparticles for particle size, zeta potential, morphology (e.g., using SEM or TEM), and drug loading efficiency.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a general procedure for assessing the oral bioavailability of a novel this compound formulation.
-
Animal Acclimatization: Acclimate male Sprague-Dawley or Wistar rats for at least one week before the experiment.
-
Fasting: Fast the rats overnight (12-18 hours) with free access to water before drug administration.
-
Formulation Preparation and Administration: Prepare the this compound formulation (e.g., nanoparticle suspension, SEDDS, or cocrystal suspension in oil) and the control (e.g., this compound suspension in 0.5% carboxymethylcellulose). Administer a single oral dose to each rat via gavage.
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Determine the concentration of this compound in the plasma samples using a validated HPLC or LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software. Calculate the relative bioavailability of the test formulation compared to the control.
Visualizations
Caption: Experimental workflow for evaluating the oral bioavailability of this compound formulations.
Caption: Logical relationship between the causes of poor bioavailability and formulation solutions.
References
Validation & Comparative
A Comparative Analysis of Silibinin B and the Complete Silymarin Extract for Researchers and Drug Development Professionals
An objective comparison of the chemical properties, bioavailability, and cellular mechanisms of Silibinin B versus the full Silymarin extract, supported by experimental data.
This guide provides a detailed comparative analysis of this compound and the complete Silymarin extract, tailored for researchers, scientists, and professionals in drug development. The following sections will delve into their chemical distinctions, comparative bioavailability supported by pharmacokinetic data, and their differential effects on key cellular signaling pathways. All quantitative data is summarized in structured tables, and detailed experimental protocols for key assays are provided. Visual diagrams generated using Graphviz are included to illustrate complex biological pathways and experimental workflows.
Chemical Composition and Bioavailability: A Head-to-Head Comparison
Silymarin is a complex extract from the seeds of the milk thistle plant (Silybum marianum), composed of a mixture of flavonolignans. The main constituents of this extract include silybin (also known as silibinin), isosilybin, silychristin, and silydianin. Silibinin is the most abundant and biologically active component, constituting about 50% to 70% of the silymarin extract.[1] Silibinin itself is a diastereomeric mixture of two isomers, Silibinin A and this compound, in an approximately 1:1 ratio. While much of the research has been conducted on the undifferentiated mixture of Silibinin A and B, this analysis will distinguish the properties of the complete extract from its primary active constituent where the data is available.
One of the critical differences between the complete Silymarin extract and purified Silibinin lies in their bioavailability. Due to its poor water solubility, the absorption of Silymarin from the gastrointestinal tract is generally low.[2] However, formulations of Silibinin, particularly when complexed with phospholipids to form phytosomes, have demonstrated significantly enhanced bioavailability compared to the standard Silymarin extract.[3]
Table 1: Comparative Pharmacokinetic Parameters of Silibinin and Silymarin Extract
| Parameter | Silibinin Formulation (Liverman® capsule, 120 mg Silibinin) | Silymarin Extract (Legalon® capsule) | Silymarin Extract (Silymarin tablet) | Source |
| Cmax (µg/mL) | 6.04 | 1.33 | 1.13 | [2] |
| Tmax (h) | 0.875 | 1.83 | 2.10 | [2] |
| AUC(0-12h) (µg/mL*h) | 13.9 | 5.59 | 4.24 |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the curve.
In Vitro Efficacy: A Look at Antiproliferative Activity
Both Silibinin and the Silymarin extract have been extensively studied for their anticancer properties. In vitro studies have demonstrated their ability to inhibit the proliferation of various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of the potency of a compound in inhibiting a specific biological or biochemical function.
Table 2: Comparative IC50 Values of Silibinin and Silymarin Extract in Cancer Cell Lines
| Cell Line | Compound | IC50 (µM) | Source |
| LNCaP (Prostate Cancer) | Silibinin | 33.81 | |
| DU145 (Prostate Cancer) | Silibinin | 5.29 - 30.33 | |
| PC-3 (Prostate Cancer) | Silibinin | 5.29 - 30.33 | |
| MDA-MB-435/DOX (Doxorubicin-resistant Breast Cancer) | Silibinin | 290 | |
| HepG2 (Liver Cancer) | Silymarin | 174 ± 43 µg/mL | |
| HepG2 (Liver Cancer) | Silibinin | 133 ± 9 µg/mL | |
| Hepa 1-6 (Liver Cancer) | Silymarin | 123 ± 16 µg/mL | |
| Hepa 1-6 (Liver Cancer) | Silibinin | 78 ± 2 µg/mL | |
| KB (Oral Cancer) | Silymarin | 555 µg/mL | |
| A549 (Lung Cancer) | Silymarin | 511 µg/mL |
Note: Direct comparative studies of pure this compound against the complete Silymarin extract are limited. Most studies utilize a diastereomeric mixture of Silibinin A and B.
Mechanisms of Action: Modulation of Key Signaling Pathways
Silibinin and the Silymarin extract exert their biological effects through the modulation of multiple intracellular signaling pathways that are crucial for cell growth, proliferation, inflammation, and survival. Key pathways affected include NF-κB, STAT3, and PI3K/Akt/mTOR.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. Its constitutive activation is a hallmark of many cancers. Both Silibinin and Silymarin have been shown to inhibit NF-κB activation.
References
Validating the Hepatoprotective Mechanisms of Silibinin B In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo hepatoprotective effects of Silibinin B against other therapeutic alternatives, supported by experimental data from various animal models of liver injury. Detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation.
Introduction to this compound
Silibinin, the major active constituent of silymarin extracted from milk thistle (Silybum marianum), has been extensively studied for its therapeutic effects on liver diseases.[1] Its hepatoprotective properties are attributed to a variety of mechanisms, including antioxidant, anti-inflammatory, and antifibrotic actions.[1][2][3] this compound is one of the main diastereomers of silibinin and is a key contributor to its biological activity. This guide focuses on in vivo evidence validating the mechanisms by which this compound protects the liver from various insults.
Comparison with Alternative Hepatoprotective Agents
This compound's efficacy is best understood in the context of other agents used for liver protection. Here, we compare it with N-acetylcysteine (NAC), Ursodeoxycholic acid (UDCA), and Vitamin E.
-
N-acetylcysteine (NAC): A well-known antioxidant and a precursor to glutathione (GSH), NAC is a standard treatment for acetaminophen-induced liver failure.[4] In a study on ethanol plus lipopolysaccharide (LPS)-induced liver injury in mice, NAC (200 mg/kg) was found to prevent the increase in serum transaminases (OGT and PGT) and reduce inflammatory markers (IL-6 and IL-10), whereas silymarin (200 mg/kg) did not show these protective effects in this specific model. However, in a rat model of acetaminophen poisoning, oral silymarin (150 mg/kg) was shown to be comparable to NAC in attenuating liver damage.
-
Ursodeoxycholic acid (UDCA): A hydrophilic bile acid, UDCA is used in the treatment of cholestatic liver diseases. Its mechanisms include cytoprotection, immunomodulation, and anti-apoptotic effects. In a study on anticonvulsant-induced hypertransaminasemia in children, both UDCA and silymarin were effective in reducing elevated liver enzymes, with silymarin showing a better trend for ALT reduction. In a rat model of cholestatic liver injury, both UDCA and milk thistle extract, alone or in combination, demonstrated anti-inflammatory and antiproliferative effects.
-
Vitamin E: A lipid-soluble antioxidant, Vitamin E is often recommended for nonalcoholic fatty liver disease (NAFLD). A complex of silybin, vitamin E, and phospholipids has been shown to improve liver enzymes, insulin resistance, and liver histology in patients with NAFLD. The combination is thought to enhance the bioavailability and antioxidant activity of silybin.
Quantitative Data on Hepatoprotective Effects
The following tables summarize the quantitative data from in vivo studies, comparing the effects of this compound (or its parent compounds) with other agents in different models of liver injury.
Table 1: Effect of Silibinin and Comparators on Serum Liver Enzymes in Rodent Models
| Model | Species | Treatment | Dose | ALT (U/L) | AST (U/L) | Reference |
| Ethanol + LPS | Mice | Vehicle | - | Increased | Increased | |
| Silymarin | 200 mg/kg | No significant change | No significant change | |||
| NAC | 200 mg/kg | Significantly reduced | Significantly reduced | |||
| Acetaminophen | Rats | APAP only | 800 mg/kg | Significantly increased | - | |
| APAP + Silymarin | 150 mg/kg | Returned to normal | - | |||
| APAP + NAC | 300 mg/kg | Returned to normal | - | |||
| Cholestasis (BDL) | Rats | BDL + Saline | - | Increased | - | |
| BDL + Milk Thistle | - | Significantly reduced | - | |||
| BDL + UDCA | - | Significantly reduced | - |
ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase; LPS: Lipopolysaccharide; NAC: N-acetylcysteine; APAP: Acetaminophen; BDL: Bile Duct Ligation; UDCA: Ursodeoxycholic acid.
Table 2: Effects on Inflammatory and Oxidative Stress Markers
| Model | Species | Treatment | Marker | Effect | Reference |
| Ethanol + LPS | Mice | Vehicle | IL-6, IL-10 | Increased | |
| Silymarin | IL-6, IL-10 | No significant change | |||
| NAC | IL-6, IL-10 | Reduced | |||
| ConA-induced Hepatitis | Mice | ConA only | TNF-α, IFN-γ | Increased | |
| ConA + Silybin | TNF-α, IFN-γ | Reduced | |||
| ConA + Silybin | IL-10 | Increased | |||
| NASH (MCD Diet) | Mice | MCD Diet | Hepatic MDA | Increased | |
| MCD + Silibinin | Hepatic MDA | Reduced |
IL: Interleukin; TNF: Tumor Necrosis Factor; IFN: Interferon; ConA: Concanavalin A; NASH: Nonalcoholic Steatohepatitis; MCD: Methionine-Choline Deficient; MDA: Malondialdehyde.
Experimental Protocols
Detailed methodologies for common in vivo models used to assess hepatoprotective effects are provided below.
Concanavalin A (ConA)-Induced Immune-Mediated Hepatitis in Mice
This model is used to study T-cell-dependent liver injury, which mimics aspects of autoimmune hepatitis and viral hepatitis.
-
Animals: Male C57BL/6 or BALB/c mice, 8-12 weeks old.
-
Reagents: Concanavalin A (from Canavalia ensiformis), sterile pyrogen-free phosphate-buffered saline (PBS).
-
Procedure:
-
Prepare a fresh solution of ConA in PBS at a concentration of 2.5 mg/mL.
-
Administer ConA via intravenous (tail vein) injection at a dose of 15-25 mg/kg body weight.
-
Administer this compound or the comparator agent (e.g., intraperitoneally or orally) at a predetermined time before or after the ConA injection.
-
Monitor animals for clinical signs of distress.
-
Collect blood samples via cardiac puncture at 8-12 hours post-ConA injection for serum transaminase analysis.
-
Euthanize mice and collect liver tissue for histological analysis (H&E staining), cytokine measurement, and molecular pathway analysis (e.g., Western blot for NF-κB).
-
Methionine-Choline Deficient (MCD) Diet-Induced Nonalcoholic Steatohepatitis (NASH) in Mice
The MCD diet is a widely used nutritional model to induce NASH, characterized by steatosis, inflammation, and fibrosis.
-
Animals: Male C57BL/6 mice, 6-8 weeks old.
-
Diet: Methionine- and choline-deficient diet and a corresponding control diet.
-
Procedure:
-
Acclimatize mice for one week with a standard chow diet.
-
Divide mice into groups and provide ad libitum access to either the control diet or the MCD diet for 4-8 weeks.
-
During the diet period, administer this compound or the comparator agent daily via oral gavage or as a supplement in the diet.
-
Monitor body weight and food intake regularly.
-
At the end of the study period, collect blood for analysis of serum ALT, AST, glucose, and insulin.
-
Euthanize mice and collect liver tissue for histology (Oil Red O staining for lipids, Sirius Red for fibrosis), gene expression analysis (e.g., for markers of inflammation and fibrosis), and protein analysis.
-
D-Galactosamine (D-GalN)/Lipopolysaccharide (LPS)-Induced Acute Liver Failure in Mice
This model induces fulminant hepatic failure characterized by massive hepatocyte apoptosis and inflammation.
-
Animals: Male C57BL/6 mice, 6-8 weeks old.
-
Reagents: D-Galactosamine (D-GalN), Lipopolysaccharide (LPS from E. coli), sterile saline.
-
Procedure:
-
Administer this compound or the comparator agent (e.g., orally or intraperitoneally) 1-2 hours prior to the D-GalN/LPS challenge.
-
Induce acute liver failure by a single intraperitoneal injection of D-GalN (e.g., 700-800 mg/kg) and LPS (e.g., 10-100 µg/kg).
-
Monitor survival rates over a 24-48 hour period.
-
In a separate cohort, collect blood at 6-8 hours post-injection for serum transaminase and cytokine (e.g., TNF-α, IL-6) analysis.
-
Euthanize mice at the same time point and collect liver tissue for histology (TUNEL assay for apoptosis) and analysis of signaling pathways.
-
Visualization of Mechanisms and Workflows
Signaling Pathways Modulated by this compound
This compound exerts its hepatoprotective effects by modulating several key intracellular signaling pathways.
Caption: this compound's key signaling pathway interventions.
General Experimental Workflow for In Vivo Hepatoprotection Studies
The following diagram illustrates a typical workflow for evaluating the efficacy of a hepatoprotective compound in an animal model.
References
- 1. Concanavalin-A-Induced Acute Liver Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel acute lethal liver injury mouse model with visualization of NF-κB activity for treatment of severe acute liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atsjournals.org [atsjournals.org]
- 4. Hepatoprotective Property of Oral Silymarin is Comparable to N-Acetyl Cysteine in Acetaminophen Poisoning - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Anticancer Effects of Silibinin B and Doxorubicin in Breast Cancer Cells: A Comparative Guide
Introduction
The development of drug resistance remains a significant hurdle in the effective chemotherapeutic treatment of breast cancer. Doxorubicin (DOX), a potent anthracycline antibiotic, is a cornerstone of many chemotherapy regimens, but its efficacy can be limited by both intrinsic and acquired resistance, alongside dose-dependent cardiotoxicity.[1] This has spurred research into combination therapies that can enhance doxorubicin's cytotoxic effects while potentially lowering the required dosage. Silibinin, a non-toxic, naturally occurring flavonoid derived from milk thistle, has demonstrated anticancer properties in various cancer models.[2][3] Emerging evidence highlights a strong synergistic relationship between silibinin and doxorubicin, where the combined effect of the two agents is significantly greater than the sum of their individual effects.[4] This guide provides a comparative analysis of their synergistic action, supported by experimental data and detailed protocols for researchers in oncology and drug development.
Data Presentation: Enhanced Efficacy in Combination
The synergy between silibinin and doxorubicin has been quantified across various breast cancer cell lines, including those resistant to conventional chemotherapy. The combination consistently leads to a marked reduction in cancer cell viability and a lower dose requirement for doxorubicin to achieve a therapeutic effect.
Table 1: Synergistic Inhibition of Cell Viability
| Cell Line | Treatment Details | Key Finding | Combination Index (CI)* | Reference |
|---|---|---|---|---|
| MDA-MB-435/DOX (Doxorubicin-Resistant) | 200 µM Silibinin + Doxorubicin | Doxorubicin IC₅₀ reduced from 71 µg/mL to 10 µg/mL. | 0.69 | [2] |
| MCF-7 (Estrogen-Dependent) | 100 µM Silibinin + 25 nM Doxorubicin | Strong synergistic effect on cell growth inhibition. | 0.35 | |
| MDA-MB468 (Estrogen-Independent) | 100 µM Silibinin + 25 nM Doxorubicin | Strong synergistic effect on cell growth inhibition. | 0.45 |
| 4T1 (Mouse Mammary Carcinoma) | Various molar ratios | Synergistic growth-inhibitory effects observed at lower concentrations. | Not specified | |
*The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: Enhanced Apoptosis with Combination Therapy
| Cell Line | Treatment | Observation | Reference |
|---|
| MCF-7 and MDA-MB468 | Silibinin + Doxorubicin | The combination resulted in significantly stronger apoptotic death compared to either agent used alone. | |
Key Signaling Pathways Modulated by Silibinin and Doxorubicin
The synergistic effect of silibinin and doxorubicin is attributed to their combined ability to modulate multiple oncogenic signaling pathways that are crucial for cell survival, proliferation, and chemoresistance. Silibinin appears to sensitize cancer cells to doxorubicin by downregulating key survival pathways that are often overactive in resistant tumors.
The diagram below illustrates the proposed mechanism. Doxorubicin primarily induces DNA damage, leading to apoptosis. Silibinin complements this action by inhibiting critical pro-survival and anti-apoptotic signaling cascades, including PI3K/AKT, STAT3, and ERK, thus lowering the threshold for doxorubicin-induced cell death.
Caption: Proposed signaling pathway for this compound and Doxorubicin synergy.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to evaluate the synergistic effects of this compound and Doxorubicin.
MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.
Caption: Standard workflow for an MTT cell viability assay.
Detailed Protocol:
-
Cell Plating: Seed breast cancer cells (e.g., MCF-7, MDA-MB-435) into 96-well flat-bottom plates at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Drug Preparation and Treatment: Prepare stock solutions of this compound and Doxorubicin. Perform serial dilutions to create a range of concentrations. Treat the cells by adding the compounds individually or in combination. Include wells with untreated cells (vehicle control).
-
Incubation: Return the plates to the incubator for the desired treatment duration (e.g., 48 hours).
-
MTT Reagent Addition: Following incubation, add 10-20 µL of MTT solution (stock of 5 mg/mL in PBS) to each well. Incubate for another 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the culture medium from the wells. Add 100-150 µL of a solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Data Acquisition: Measure the absorbance of the solution in each well using a microplate spectrophotometer at a wavelength of 570 nm.
-
Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control cells. Use software like CompuSyn to calculate the Combination Index (CI) to determine if the interaction is synergistic.
Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Experimental workflow for apoptosis detection by flow cytometry.
Detailed Protocol:
-
Cell Treatment: Plate cells in 6-well plates and treat with this compound, Doxorubicin, and the combination for the desired time.
-
Cell Collection: Harvest the cells by trypsinization. Combine the adherent cells with the floating cells from the supernatant to ensure all apoptotic cells are collected. Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer at a concentration of approximately 1 x 10⁶ cells/mL. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the samples immediately by flow cytometry. Doxorubicin has intrinsic fluorescence, which can interfere with detection channels (especially PE/PI). It is critical to run an unstained, doxorubicin-treated control to set the correct voltage and compensation settings.
-
Gating and Quantification: Gate the cell populations based on fluorescence to quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).
Western Blotting for Protein Expression
Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
Detailed Protocol:
-
Protein Extraction: After drug treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli sample buffer. Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and separate them by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-AKT, total AKT, p-STAT3, cleaved PARP, β-actin) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. β-actin or GAPDH is typically used as a loading control to normalize the data.
Conclusion
The combination of this compound and doxorubicin represents a promising strategy for enhancing therapeutic outcomes in breast cancer. Experimental data consistently demonstrate a synergistic relationship, where silibinin sensitizes breast cancer cells—including chemoresistant phenotypes—to doxorubicin-induced cytotoxicity. This synergy is achieved by co-modulating critical oncogenic pathways, leading to increased apoptosis and inhibition of cell proliferation. The provided protocols offer a standardized framework for researchers to further investigate and validate these effects, paving the way for potential clinical applications that could improve treatment efficacy and reduce dose-related side effects in breast cancer patients.
References
- 1. A systematic review of the protective effects of silymarin/silibinin against doxorubicin-induced cardiotoxicity | springermedizin.de [springermedizin.de]
- 2. Silibinin sensitizes chemo-resistant breast cancer cells to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Anticancer Properties of Silibinin: Its Molecular Mechanism and Therapeutic Effect in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Silibinin B: A Comparative Analysis of its Efficacy Across Prostate Cancer Cell Lines
For Immediate Release
This guide provides a comprehensive comparison of the efficacy of Silibinin B, a major active constituent of milk thistle, across various prostate cancer cell lines. This document is intended for researchers, scientists, and drug development professionals interested in the potential of this compound as a therapeutic agent for prostate cancer. The information presented herein is based on experimental data from peer-reviewed scientific literature.
Data Presentation
The anti-proliferative efficacy of this compound varies among different prostate cancer cell lines, reflecting the heterogeneity of the disease. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in several commonly used prostate cancer cell lines.
| Cell Line | Androgen Sensitivity | IC50 (µM) | Reference |
| LNCaP | Androgen-sensitive | 43.03 ± 7.84 | [1] |
| 22Rv1 | Androgen-sensitive | Not explicitly stated, but proliferation is inhibited by 50-200 µM | [2] |
| PC-3 | Androgen-independent | 30 - 72.65 ± 3.15 | [1][3] |
| DU145 | Androgen-independent | 93.34 ± 13.76 | [1] |
| C4-2 | Castration-resistant | 42 | |
| ARCaPM | Androgen-repressed | Not available |
This compound's effects extend beyond inhibiting proliferation, inducing cell cycle arrest and apoptosis in a cell-line-dependent manner. The table below outlines these effects.
| Cell Line | Effect on Cell Cycle | Induction of Apoptosis | Key Molecular Changes | Reference |
| LNCaP | G1 arrest | Minimal induction | ↓ Cyclin D1, CDK4, CDK6; ↑ p21/Cip1, p27/Kip1 | |
| 22Rv1 | G1 arrest | Yes | ↓ Cyclins, CDKs; ↑ p27, p53; ↓ p21 | |
| PC-3 | G1 arrest | Yes | ↓ EGFR, IGFR signaling | |
| DU145 | G1 and G2-M arrest | Yes | ↓ STAT3 activation; ↑ p21, p27 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cell Viability Assay (WST-1 Assay)
This protocol is adapted from a study that evaluated the anti-proliferative activity of silibinin derivatives.
-
Cell Seeding: Plate prostate cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of this compound or vehicle control for 72 hours.
-
WST-1 Reagent Addition: Add WST-1 reagent to each well and incubate for a specified period, allowing for the conversion of the tetrazolium salt to formazan by metabolically active cells.
-
Absorbance Measurement: Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This is a general protocol for assessing apoptosis by flow cytometry.
-
Cell Treatment: Treat prostate cancer cells with this compound or a vehicle control for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This is a standard protocol for analyzing cell cycle distribution.
-
Cell Treatment: Treat prostate cancer cells with this compound or a vehicle control.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells to allow for DNA staining and RNA degradation.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualization
Signaling Pathways Modulated by this compound in Prostate Cancer
Caption: Key signaling pathways in prostate cancer targeted by this compound.
General Experimental Workflow for Efficacy Assessment
Caption: A generalized workflow for evaluating the efficacy of this compound.
References
- 1. Silibinin Derivatives as Anti-Prostate Cancer Agents: Synthesis and Cell-Based Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Silibinin inhibits hypoxia-induced HIF-1α-mediated signaling, angiogenesis and lipogenesis in prostate cancer cells: In vitro evidence and in vivo functional imaging and metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Silibinin inhibits the migration, invasion and epithelial-mesenchymal transition of prostate cancer by activating the autophagic degradation of YAP - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of Silibinin B and taxifolin in liver cells
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a detailed, evidence-based comparison of two prominent flavonoids, Silibinin B and taxifolin, focusing on their effects within liver cells. The information presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions in hepatic research and therapeutic design.
Overview of Compounds
Silibinin, the primary active constituent of silymarin extracted from milk thistle (Silybum marianum), is a mixture of two diastereomers, Silibinin A and this compound.[1] It is well-regarded for its hepatoprotective properties.[1][2] Taxifolin, also known as dihydroquercetin, is a flavonoid found in various plants, including onions, citrus fruits, and conifers, and is recognized for its potent antioxidant and anti-inflammatory activities.[3][4] Both compounds have demonstrated significant potential in mitigating liver damage and disease.
Comparative Efficacy in Liver Cells: A Data-Driven Analysis
The following tables summarize quantitative data from various in vitro and in vivo studies, offering a comparative look at the efficacy of this compound and taxifolin in key areas of hepatoprotection.
Table 1: Effects on Liver Injury Markers and Cell Viability
| Parameter | Cell/Animal Model | Treatment | Result | Reference |
| This compound | ||||
| ALT, AST levels | CCl4-induced hepatic fibrosis in dogs | Silibinin nanosuspension (20 mg/kg) | Reduced serum levels of AST, ALT | |
| Cell Viability | Carbamazepine-treated primary hepatocytes | Silibinin (25µM) | Increased cell viability from 47.8% to 75.9% | |
| Cell Proliferation | HepG2 and Huh7 human HCC cell lines | Silibinin | Inhibited cell growth | |
| Taxifolin | ||||
| sALT, sAST activities | CCl4-treated mice | Taxifolin (200 mg/kg) | Significantly reduced elevated sALT and sAST activities | |
| Cell Viability (IC50) | HepG2 and Huh7 cells | Taxifolin | IC50 of 0.15 µM and 0.22 µM, respectively | |
| Cholesterol Synthesis | HepG2 cells | Taxifolin (200 µM) | 86% inhibition |
Table 2: Modulation of Oxidative Stress
| Parameter | Cell/Animal Model | Treatment | Result | Reference |
| This compound | ||||
| ROS Inhibition | In vitro assay | Silibinin | 99.5% inhibition of ROS | |
| Superoxide Anion (O2∙−) | High-fat diet-fed rats (NASH model) | Silibinin (200 mg/kg) | Reduced O2∙− to near control levels | |
| MDA Content | PM2.5-treated HepG2 cells | Silibinin | Inhibited the increase in MDA content | |
| SOD, GSH-Px, HO-1 Activities | Mice with NASH | Silibinin | Increased activities of CAT, GSH-Px, and HO-1 | |
| Taxifolin | ||||
| ROS, MDA levels | Thioacetamide-induced hepatic encephalopathy in rats | Taxifolin (50 and 100 mg/kg) | Decreased MDA and ROS levels | |
| SOD, GPx, GRd Activities | CCl4-treated mice | Taxifolin | Increased activities of SOD, GPx, and GRd | |
| Total Oxidant Status (TOS) | Liver I/R model | Taxifolin | Lowered TOS levels |
Table 3: Anti-inflammatory and Anti-apoptotic Effects
| Parameter | Cell/Animal Model | Treatment | Result | Reference |
| This compound | ||||
| NF-κB Pathway | In vitro models | Silibinin | Inhibits NF-κB activation and translocation | |
| Pro-inflammatory Cytokines | Concanavalin A-treated mice | Silibinin | Reduced plasma and liver content of pro-inflammatory cytokines | |
| Apoptosis | Ethanol/acetaldehyde-treated cells | Silibinin | Protective effect against induced apoptosis | |
| Caspase 3 and 9 | Cancer cells | Silibinin | Activates caspase 3 and 9 | |
| Taxifolin | ||||
| NF-κB, TNF-α, IL-1β Expressions | Thioacetamide-induced hepatic encephalopathy in rats | Taxifolin | Down-regulated expressions | |
| IL-6 Levels | Liver I/R model | Taxifolin | Decreased IL-6 values | |
| Caspase-3, Bax Expressions | Thioacetamide-induced hepatic encephalopathy in rats | Taxifolin | Down-regulated expressions | |
| Bcl-2 Expression | Thioacetamide-induced hepatic encephalopathy in rats | Taxifolin | Up-regulated expression |
Signaling Pathways
Both this compound and taxifolin exert their effects through the modulation of complex signaling pathways.
This compound is known to interfere with the NF-κB signaling cascade, a key regulator of inflammation. By preventing the degradation of IκBα, it inhibits the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes. It also activates the Nrf2/ARE pathway, which is crucial for cellular defense against oxidative stress.
dot
Caption: this compound signaling pathways in liver cells.
Taxifolin also demonstrates anti-inflammatory effects by downregulating NF-κB expression. Furthermore, it has been shown to activate the Nrf2/HO-1 signaling pathway, which plays a crucial role in protecting against oxidative stress. In the context of apoptosis, taxifolin upregulates the anti-apoptotic protein Bcl-2 while downregulating the pro-apoptotic proteins Bax and caspase-3.
dot
Caption: Taxifolin signaling pathways in liver cells.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments cited in the comparison.
MTT Assay for Cell Viability
This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase. The resulting purple formazan is solubilized, and its concentration is determined by optical density, which is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells (e.g., HepG2, Huh7) in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of this compound or taxifolin and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or SDS-HCl solution) to each well.
-
Absorbance Reading: Incubate in the dark for 2 hours at room temperature and measure the absorbance at 570 nm using a microplate reader.
dot
Caption: MTT assay experimental workflow.
Reactive Oxygen Species (ROS) Measurement
The production of intracellular ROS can be measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). DCFH-DA is a cell-permeable non-fluorescent probe that is de-esterified by intracellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well black plate and treat with this compound or taxifolin, followed by an ROS inducer if necessary.
-
Loading with DCFH-DA: Wash the cells with PBS and then incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Washing: Remove the DCFH-DA solution and wash the cells three times with PBS.
-
Fluorescence Measurement: Add PBS to each well and measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.
dot
Caption: ROS measurement experimental workflow.
Conclusion
Both this compound and taxifolin demonstrate significant hepatoprotective effects through potent antioxidant, anti-inflammatory, and anti-apoptotic activities. While both flavonoids modulate key signaling pathways such as NF-κB, they may exhibit different potencies and engage distinct molecular targets. The quantitative data presented, though derived from various studies, suggests that both compounds are highly effective in mitigating liver cell damage. Taxifolin appears to have a very low IC50 in cancer cell lines, indicating high potency. This compound has a well-documented, robust effect on reducing markers of liver injury and oxidative stress.
The choice between this compound and taxifolin for research or therapeutic development may depend on the specific context of liver disease being investigated. Further direct, head-to-head comparative studies under identical experimental conditions are warranted to definitively delineate the superior compound for specific applications. This guide provides a foundational comparison to aid researchers in navigating the promising landscape of these natural hepatoprotective agents.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Silibinin? [synapse.patsnap.com]
- 3. Novel Therapeutic Potentials of Taxifolin for Obesity-Induced Hepatic Steatosis, Fibrogenesis, and Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hepatoprotective effect of taxifolin on cyclophosphamide-induced oxidative stress, inflammation, and apoptosis in mice: Involvement of Nrf2/HO-1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Study Validation of Silibinin B's Therapeutic Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silibinin B, a primary diastereomer of the flavonolignan silibinin found in milk thistle (Silybum marianum), has garnered significant scientific interest for its pleiotropic therapeutic effects, particularly in oncology and hepatology. This guide provides a cross-study validation of this compound's efficacy by comparing its performance against alternative compounds and in combination with standard chemotherapeutic agents. The information herein is supported by experimental data from multiple preclinical studies, offering a comprehensive overview for researchers and drug development professionals.
Data Presentation: Quantitative Efficacy of this compound
The anti-proliferative and cytotoxic effects of this compound have been quantified across numerous cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values and in vivo tumor growth inhibition data from various studies.
Table 1: In Vitro Anti-Proliferative Activity of this compound (IC50 Values)
| Cancer Type | Cell Line | This compound IC50 (µM) | Comparison Agent | Comparison Agent IC50 (µM) | Citation |
| Breast Cancer | MCF-7 | 150 | - | - | [1] |
| Breast Cancer | MDA-MB-231 | 100 | - | - | [1] |
| Breast Cancer | MDA-MB-468 | 50 | - | - | [1] |
| Breast Cancer | T47D | 35.4 (48h) | Chrysin | 43.4 (48h) | [2] |
| Prostate Cancer | LNCaP | 43.03 | 7-O-ethylsilibinin | 0.35 | [3] |
| Prostate Cancer | DU145 | >100 | Doxorubicin | 0.025 | |
| Colorectal Cancer | LoVo | 50-200 (24h) | - | - | |
| Hepatocellular Carcinoma | HepG2 | ~230 (24h) | Isosilybin B | Lower than this compound | |
| Lung Cancer | Various NSCLC lines | 25-100 | Nintedanib | 1.25-5 |
Table 2: In Vivo Tumor Growth Inhibition by this compound
| Cancer Model | Animal Model | This compound Dosage | Tumor Growth Inhibition | Comparison/Combination | Comparison/Combination Effect | Citation |
| Breast Cancer (MDA-MB-468 xenograft) | Nude mice | 200 mg/kg/day (oral) | Significant reduction in tumor volume (230.3 vs 435.7 mm³) | - | - | |
| Colorectal Cancer (HT29 xenograft) | Nude mice | 200 mg/kg/day | 48% decrease in tumor volume | Silybin-phytosome | Stronger antitumor efficacy | |
| Hepatocellular Carcinoma (Orthotopic rat model) | Rats | - | ~30% reduction in tumor growth | Doxorubicin | Synergistic effect at lower doses | |
| Lung Cancer (Primary tumors) | Mice | 0.033% - 1% in diet | Up to 93% decrease in larger tumors | - | - | |
| Oral Cancer (Ca9-22 xenograft) | Nude mice | 100 mg/kg (intraperitoneal) | Significant suppression of tumor growth | - | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols frequently cited in this compound research.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol Outline:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound, a comparator drug, or a combination of both for specific durations (e.g., 24, 48, 72 hours).
-
MTT Incubation: After the treatment period, the media is replaced with fresh media containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO, acidified isopropanol).
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The cell viability is expressed as a percentage of the untreated control.
In Vivo Xenograft Mouse Model
Xenograft models are instrumental in evaluating the in vivo anti-tumor efficacy of therapeutic agents.
Protocol Outline:
-
Cell Implantation: A specific number of human cancer cells (e.g., 1x10^6 to 5x10^6) are suspended in a suitable medium (e.g., Matrigel) and subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth and Measurement: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: (Length x Width²) / 2.
-
Treatment Administration: Once tumors reach a certain volume, mice are randomized into treatment and control groups. This compound is administered through various routes, such as oral gavage or intraperitoneal injection, at specified doses and schedules.
-
Monitoring: The body weight and general health of the mice are monitored throughout the study.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histopathology, western blotting).
Signaling Pathways and Mechanisms of Action
This compound exerts its therapeutic effects by modulating a complex network of signaling pathways involved in cell proliferation, apoptosis, angiogenesis, and metastasis.
This compound's Impact on Cancer Cell Signaling
This compound has been shown to inhibit key oncogenic pathways. The following diagram illustrates the major signaling cascades affected by this compound in cancer cells.
Caption: this compound inhibits multiple oncogenic signaling pathways.
Synergistic Effects of this compound with Doxorubicin
This compound has been shown to enhance the efficacy of conventional chemotherapeutic drugs like doxorubicin, potentially by overcoming chemoresistance and reducing toxicity. The combination leads to a more potent induction of cell cycle arrest and apoptosis.
Caption: Synergistic action of this compound and Doxorubicin.
Comparative Efficacy
This compound vs. Isosilybin B
Isosilybin B, another diastereomer of silibinin, has also demonstrated anti-cancer properties. Studies comparing the two have shown that Isosilybin B can exhibit greater cytotoxicity towards certain liver cancer cells while being less toxic to non-tumor hepatocytes. This suggests a potentially better therapeutic window for Isosilybin B in specific contexts. However, this compound remains the more extensively studied compound.
This compound in Combination Therapy
The true potential of this compound may lie in its use as an adjuvant to conventional chemotherapy. Its ability to synergize with drugs like doxorubicin and cisplatin offers a promising strategy to enhance anti-tumor effects while potentially mitigating the dose-limiting toxicities of these agents. For instance, in combination with doxorubicin, this compound leads to a significant G2/M phase arrest and a threefold increase in apoptotic cell death in hepatocellular carcinoma cells.
Hepatoprotective Effects
Beyond its anti-cancer activity, this compound is well-known for its hepatoprotective properties. It has been shown to be comparable to N-acetylcysteine (NAC) in protecting against drug-induced liver injury. This dual functionality as both a potential anti-cancer agent and a hepatoprotectant makes it a particularly interesting candidate for further clinical investigation, especially in the context of chemotherapy-induced hepatotoxicity.
Conclusion
The collective evidence from numerous preclinical studies strongly supports the therapeutic potential of this compound in oncology and liver diseases. Its ability to modulate multiple signaling pathways, inhibit tumor growth, and synergize with conventional chemotherapeutics highlights its promise as a versatile therapeutic agent. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to design further investigations and for drug development professionals to consider this compound in future clinical trials. The comparative analysis suggests that while other silibinin isomers may offer advantages in specific scenarios, this compound's extensive research backing and its dual anti-cancer and hepatoprotective properties make it a compelling molecule for continued exploration.
References
- 1. Silibinin exhibits anti-tumor effects in a breast cancer stem cell model by targeting stemness and induction of differentiation and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic Anticancer Effects of Silibinin and Chrysin in T47D Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Silibinin Derivatives as Anti-Prostate Cancer Agents: Synthesis and Cell-Based Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Silibinin B in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. Silibinin B, a major active constituent of silymarin derived from milk thistle, requires careful handling and disposal due to its potential hazards.[1] This guide provides essential safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound waste.
Hazard and Safety Information
This compound is classified with several hazards that necessitate cautious handling and specific disposal routes. It is harmful if swallowed, causes skin and serious eye irritation, and may lead to respiratory irritation.[2][3][4] Adherence to safety protocols is paramount to minimize exposure risks.
Quantitative Safety Data Summary
| Hazard Classification | GHS Code | Description | Protective Measures |
| Acute Toxicity, Oral | H302 | Harmful if swallowed[5] | Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed. |
| Skin Irritation | H315 | Causes skin irritation | Wear protective gloves. Wash skin thoroughly after handling. |
| Serious Eye Irritation | H319 | Causes serious eye irritation | Wear eye protection. Rinse cautiously with water for several minutes if in eyes. |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | Avoid breathing dust. Use only outdoors or in a well-ventilated area. |
Proper Disposal Procedures
The recommended procedure for the disposal of this compound and its contaminated materials is through an approved waste disposal plant. It is crucial to prevent the entry of this compound into sewers, surface water, or ground water.
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Solid Waste: Collect unused solid this compound, contaminated personal protective equipment (PPE) such as gloves and lab coats, and contaminated labware (e.g., pipette tips, vials) in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container. The container material should be compatible with the solvent used. Do not mix with other incompatible waste streams.
-
-
Labeling:
-
Clearly label all waste containers with "Hazardous Waste," the chemical name "this compound," and any associated hazard symbols (e.g., harmful, irritant).
-
-
Storage:
-
Store the sealed hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials. Recommended storage temperature is between 2–8 °C.
-
-
Disposal:
-
Arrange for the collection of the hazardous waste by a licensed environmental waste management company.
-
Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for its safe treatment and disposal, which will likely involve high-temperature incineration.
-
Experimental Workflow for this compound Disposal
The logical flow for the proper management and disposal of this compound waste in a laboratory setting is outlined below. This workflow ensures that all safety and regulatory aspects are addressed systematically.
Caption: Logical workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling Silibinin B
For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This document provides comprehensive guidance on the personal protective equipment (PPE), handling procedures, and disposal of Silibinin B, a bioactive flavonolignan used in various research applications. Adherence to these protocols is crucial for minimizing risks and ensuring the integrity of experimental outcomes.
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. It is harmful if swallowed and can cause skin, eye, and respiratory irritation.[1][2] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications for this compound and its related mixtures.
| Hazard Class | GHS Classification | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed[1][3] | |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation[1] | |
| Serious Eye Damage/Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation | |
| Specific target organ toxicity — Single exposure | Category 3 | Warning | H335: May cause respiratory irritation |
Occupational Exposure Limits: Currently, there are no established Occupational Safety and Health Administration (OSHA) Permissible Exposure Limits (PEL) or American Conference of Governmental Industrial Hygienists (ACGIH) Threshold Limit Values (TLV) for this compound. Therefore, it is essential to handle this compound with care in a well-ventilated area to minimize exposure.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent direct contact with this compound. The following table outlines the required equipment for handling this compound.
| Body Part | Required PPE | Specifications |
| Hands | Chemical-resistant gloves | Nitrile or latex gloves are suitable. Ensure they are regularly inspected for tears or punctures. |
| Eyes/Face | Safety glasses with side shields or goggles; face shield | Eye protection is crucial to prevent irritation from dust particles. A face shield is recommended when handling larger quantities or if there is a risk of splashing. |
| Body | Laboratory coat | A fully buttoned lab coat should be worn to protect the skin and clothing from contamination. |
| Respiratory | NIOSH-approved respirator | Recommended when handling the powder outside of a chemical fume hood or in poorly ventilated areas to avoid respiratory tract irritation. |
Safe Handling and Experimental Protocols
Adherence to a strict protocol for handling this compound is essential to ensure user safety and prevent contamination of the laboratory environment.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Keep the container tightly sealed when not in use.
Weighing and Solution Preparation:
-
All weighing of this compound powder should be conducted in a chemical fume hood to minimize inhalation exposure.
-
Use a dedicated set of spatulas and weighing boats for handling the compound.
-
When preparing solutions, slowly add the powder to the solvent to avoid splashing.
-
This compound has low water solubility. For cell culture experiments, dimethyl sulfoxide (DMSO) is a common solvent.
General Laboratory Use:
-
Avoid creating dust when handling the powder.
-
Ensure adequate ventilation in the work area.
-
Wash hands thoroughly after handling, even if gloves were worn.
-
Do not eat, drink, or smoke in the laboratory.
Spill and Disposal Plan
In the event of a spill or for routine disposal, the following procedures should be followed to ensure safety and environmental compliance.
Spill Response:
-
Small Spills (Powder):
-
Wearing appropriate PPE, gently sweep up the spilled material, avoiding dust generation.
-
Place the collected powder into a sealed, labeled container for disposal.
-
Clean the spill area with a wet cloth or paper towel and dispose of the cleaning materials in the same waste container.
-
-
Large Spills:
-
Evacuate the area and restrict access.
-
Increase ventilation if it is safe to do so.
-
Contact the designated emergency response team or environmental health and safety office for cleanup.
-
-
Spills of Solutions:
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
Scoop the absorbent material into a sealed, labeled container for disposal.
-
Clean the spill area with an appropriate solvent followed by soap and water.
-
Waste Disposal:
-
Dispose of unused this compound and any contaminated materials (e.g., gloves, weighing boats, pipette tips) in a designated hazardous waste container.
-
All waste must be disposed of in accordance with local, state, and federal regulations. Do not dispose of down the drain or in the regular trash.
Visualizing Experimental Workflows and Signaling Pathways
To further aid researchers, the following diagrams illustrate a general experimental workflow for studying the effects of this compound on cell lines and its known signaling pathways.
Caption: A typical workflow for in vitro studies of this compound.
Caption: this compound induces apoptosis through ROS and key proteins.
Caption: this compound inhibits inflammation by blocking the NF-κB pathway.
References
- 1. [Silibinin and its hepatoprotective action from the perspective of a toxicologist] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Silibinin Suppresses Mediators of Inflammation through the Inhibition of TLR4-TAK1 Pathway in LPS-induced RAW264.7 Cells [pubs.sciepub.com]
- 3. What is the mechanism of Silibinin? [synapse.patsnap.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
